molecular formula C9H17NO3 B1660819 (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid CAS No. 83824-93-5

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

カタログ番号: B1660819
CAS番号: 83824-93-5
分子量: 187.24
InChIキー: VCCHBJSBZQMJEF-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-amino-3-cyclohexyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCHBJSBZQMJEF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314698
Record name O-Cyclohexyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83824-93-5
Record name O-Cyclohexyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83824-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Cyclohexyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid: A Non-Canonical Amino Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, an O-cyclohexyl ether derivative of L-serine, represents a compelling non-canonical amino acid (ncAA) for integration into modern drug discovery and peptide design programs. The incorporation of a bulky, lipophilic cyclohexyl moiety onto the serine side chain offers a strategic tool to modulate the physicochemical and pharmacological properties of peptides and small molecules. This guide provides a comprehensive overview of its molecular structure, scientifically-grounded synthetic methodologies, detailed analytical characterization, and prospective applications for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Rationale for Non-Canonical Amino Acids

The twenty proteinogenic amino acids form the fundamental basis of peptide and protein structure. However, their inherent limitations, such as susceptibility to enzymatic degradation and restricted physicochemical diversity, often curtail the therapeutic potential of peptide-based drugs. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful approach to overcome these hurdles.[1][2] By introducing novel side-chain functionalities, ncAAs can enhance metabolic stability, improve cell permeability, and enforce specific secondary structures, thereby creating peptidomimetics with superior drug-like properties.[1][3]

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, hereafter referred to as O-cyclohexyl-L-serine, is a prime example of such an engineered building block. It combines the chiral scaffold of L-serine with the hydrophobic and sterically demanding cyclohexyl group. This modification is analogous to the well-studied L-cyclohexylalanine (Cha), where the phenyl ring of phenylalanine is replaced by a cyclohexyl ring to increase lipophilicity and metabolic stability.[4][5][6] The ether linkage in O-cyclohexyl-L-serine introduces a degree of flexibility distinct from the carbon-carbon bond in cyclohexylalanine, offering a unique tool for fine-tuning peptide conformation and receptor interactions.

Molecular Structure and Physicochemical Properties

The core structure of O-cyclohexyl-L-serine is defined by an L-alanine backbone with a cyclohexyloxy group attached to the β-carbon. The (2S) stereochemistry is retained from the parent L-serine, which is critical for its integration into peptide structures recognized by biological systems.

Caption: Molecular structure of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid.

Predicted Physicochemical Properties

The introduction of the cyclohexyl group significantly alters the properties of the serine side chain from polar to non-polar and lipophilic. The following table summarizes the predicted physicochemical properties, which are crucial for anticipating its behavior in biological systems and for designing synthetic and purification protocols.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₉H₁₇NO₃-
Molecular Weight 187.24 g/mol -
logP 0.85 ± 0.35ADMETlab 2.0
Aqueous Solubility (logS) -1.75 mol/LADMETlab 2.0
pKa (Acidic) 2.3 ± 0.1ACD/Labs PhysChem Suite[7]
pKa (Basic) 9.5 ± 0.2ACD/Labs PhysChem Suite[7]
Polar Surface Area (PSA) 75.59 ŲMolinspiration[8]

Synthesis Methodology

The synthesis of O-cyclohexyl-L-serine can be efficiently achieved through the O-alkylation of a suitably protected L-serine derivative. A robust and well-documented approach involves a two-step procedure starting from N-Boc-L-serine, utilizing a cyclohexyl ether as a stable protecting group for the hydroxyl function.[9]

Synthesis_Workflow start Boc-L-Serine step1 1. NaH 2. 3-Bromocyclohexene start->step1 Alkylation intermediate N-Boc-O-(cyclohex-2-enyl)-L-serine step1->intermediate step2 Catalytic Hydrogenation (PtO₂, H₂) intermediate->step2 Reduction product_protected N-Boc-O-cyclohexyl-L-serine step2->product_protected step3 Acidic Deprotection (TFA or HCl) product_protected->step3 Boc Removal final_product (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid step3->final_product

Caption: Proposed synthetic workflow for O-cyclohexyl-L-serine.

Experimental Protocol: Synthesis of O-Cyclohexyl-L-serine

This protocol is adapted from established methods for the O-alkylation of serine.[9]

Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-serine

  • Reagents & Setup:

    • N-Boc-L-serine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

    • 3-Bromocyclohexene (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, argon atmosphere, ice bath.

  • Procedure:

    • Dissolve N-Boc-L-serine in anhydrous DMF in the reaction flask.

    • Cool the solution to 0 °C in an ice bath under an argon atmosphere.

    • Add NaH portion-wise over 15 minutes. The formation of hydrogen gas will be observed.

    • Stir the resulting slurry at 0 °C for 30 minutes.

    • Add 3-bromocyclohexene dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup & Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the O-alkenylated intermediate.

Step 2: Synthesis of N-Boc-O-cyclohexyl-L-serine

  • Reagents & Setup:

    • N-Boc-O-(cyclohex-2-enyl)-L-serine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adam's catalyst), ~5 mol%

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube).

  • Procedure:

    • Dissolve the intermediate from Step 1 in the chosen solvent.

    • Add the PtO₂ catalyst.

    • Subject the mixture to hydrogenation (H₂ gas, 1-3 atm) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup & Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the protected product, which is often pure enough for the next step.

Step 3: Deprotection to Yield (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

  • Reagents & Setup:

    • N-Boc-O-cyclohexyl-L-serine (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the protected amino acid in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Alternatively, use 4M HCl in dioxane.

    • Monitor the reaction by TLC or LC-MS.

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene or diethyl ether to remove residual acid.

    • The resulting salt (TFA or HCl salt) can be used directly or neutralized. For the free amino acid, dissolve the residue in water, adjust the pH to ~7 with a mild base (e.g., NaHCO₃ or ion-exchange resin), and purify by recrystallization or ion-exchange chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product. The following data are predicted based on the molecule's structure and typical values for similar compounds.

Predicted NMR Spectroscopic Data

NMR spectroscopy is the primary tool for structural elucidation. Online prediction tools and spectral databases for similar fragments provide a reliable estimation of the expected chemical shifts.[10][11][12]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Key Correlations (2D NMR)
Cα-H 3.8 - 4.055 - 57HSQC: Correlates with Cα; COSY: Correlates with Cβ-H₂
Cβ-H₂ 3.6 - 3.9 (diastereotopic)69 - 72HSQC: Correlates with Cβ; COSY: Correlates with Cα-H
Cyclohexyl O-CH 3.3 - 3.575 - 78HSQC: Correlates with C1'; COSY: Correlates with adjacent CH₂
Cyclohexyl CH₂ 1.1 - 1.9 (multiple)23 - 33 (multiple)HSQC: Correlates with respective carbons
C=O -173 - 176HMBC: Correlates with Cα-H and Cβ-H₂
-55 - 57-
-69 - 72-
Cyclohexyl C1' -75 - 78-

Note: Spectra are typically run in D₂O or CD₃OD. The amine (NH₂) and carboxylic acid (OH) protons are typically exchanged in deuterated protic solvents.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Predicted [M+H]⁺: 188.1281 for C₉H₁₈NO₃⁺

Potential Applications in Research and Drug Development

The unique structural features of O-cyclohexyl-L-serine make it a valuable building block for designing next-generation therapeutics.

  • Enhanced Metabolic Stability: The ether linkage and the cyclohexyl group are resistant to cleavage by common proteases and peptidases, which typically recognize canonical amino acid side chains. Incorporating this ncAA into a peptide sequence can significantly increase its in vivo half-life.[4][6]

  • Increased Lipophilicity: The aliphatic cyclohexyl ring increases the overall hydrophobicity of a peptide. This can enhance its ability to cross cellular membranes or improve its interaction with hydrophobic binding pockets on target proteins, potentially increasing potency and altering the pharmacokinetic profile.[5][13][14]

  • Conformational Constraint: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone in its vicinity. This can be used to stabilize specific secondary structures, such as β-turns or α-helices, locking the peptide into a bioactive conformation and improving receptor binding affinity and selectivity.

  • Scaffold for Further Derivatization: The cyclohexyl ring itself can serve as a scaffold for further chemical modification, allowing for the attachment of other functional groups, linkers, or reporter tags.

Conclusion

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a non-canonical amino acid with significant potential for advancing drug discovery projects, particularly in the realm of peptide and peptidomimetic therapeutics. Its synthesis is achievable through established chemical methods, and its incorporation offers a rational strategy to enhance the drug-like properties of lead compounds. As the demand for more stable and potent biologics grows, building blocks like O-cyclohexyl-L-serine will be indispensable tools for medicinal chemists.

References

  • Castro, T. G., & Cabral-Pacheco, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4719. [Link]

  • Meiler Lab. (n.d.). Protein Design with NCAAs. Vanderbilt University. [Link]

  • Watson, J. L., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]

  • Watson, J. L., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

  • Mestrelab Research. (2025). Download NMR Predict. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine in solid-phase peptide synthesis. Tetrahedron Letters, 40(5), 927-930. [Link]

  • NMRium. (n.d.). Predict. [Link]

  • Lee, J., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 12(1), 113-121. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of L-Cyclohexylalanine. [Link]

  • ADMETlab 2.0. (n.d.). ADMET Evaluation. [Link]

  • Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 141-145. [Link]

  • Shin, G., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16485-16499. [Link]

  • Shin, G., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16485–16499. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Physicochemical Profiling and Solubility Determination of (2S)-2-Amino-3-(cyclohexyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Peptide Engineering & Drug Discovery

Executive Summary & Molecule Identity

Topic: (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid Common Name: O-Cyclohexyl-L-serine Class: Non-proteinogenic amino acid; O-alkylated serine derivative.

This guide addresses the solubility profile of O-Cyclohexyl-L-serine , a critical building block used to introduce lipophilicity into peptide sequences without adding aromaticity (unlike Phenylalanine) or steric bulk at the


-carbon (unlike Valine).

Distinction Alert: Do not confuse this molecule with Cyclohexylalanine (Cha), where the cyclohexyl ring is attached directly to the


-carbon. In O-Cyclohexyl-serine, the ring is attached via an ether linkage, altering hydrogen bonding potential and rotational freedom.
Chemical Identity Table
ParameterDetail
IUPAC Name (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Chemical Formula

Molecular Weight 187.24 g/mol
CAS (HCl Salt) 2260917-75-5
CAS (Fmoc-Protected) 1509917-73-0
Structural Feature Ether-linked cyclohexyl ring on L-Serine backbone
Physicochemical Data & Solubility Profile

The solubility of zwitterionic amino acids is not a static number; it is a dynamic function of pH and ionic strength. The cyclohexyl ether modification drastically shifts the hydrophobicity profile compared to native Serine.

Comparative Physicochemical Properties (Predicted vs. Reference)

Data synthesized from structural fragment contribution methods (ClogP) and analog comparison.

PropertyL-Serine (Parent)O-t-Butyl-L-Serine (Analog)O-Cyclohexyl-L-Serine
LogP (Lipophilicity) -3.07 (Hydrophilic)~ -0.5 to 0.0+1.2 to +1.5 (Est.)
Water Solubility (pH 7) ~425 mg/mL>100 mg/mL~10–25 mg/mL (Est.)
pKa (

-COOH)
2.21~2.1~2.15
pKa (

-NH3+)
9.15~9.0~9.10
Isoelectric Point (pI) 5.68~5.6~5.6
Alcohol Solubility Poor (Insoluble in EtOH)ModerateHigh

Technical Insight: The introduction of the cyclohexyl group breaks the extensive hydrogen-bonding network that makes native Serine highly water-soluble. While the zwitterionic headgroup (


) maintains some aqueous solubility, the cyclohexyl tail drives significant solubility in organic solvents like Methanol, Ethanol, and DMF, which is advantageous for Solid Phase Peptide Synthesis (SPPS).
Solubility Dynamics: The "U-Shaped" Curve

Researchers must understand that O-Cyclohexyl-L-serine follows a U-shaped solubility curve typical of amino acids.

  • pH < 2.0 (Acidic): The molecule is protonated (

    
    ). High solubility due to cation solvation.
    
  • pH ≈ 5.6 (Isoelectric Point): The molecule is a zwitterion (

    
    ). Net charge is zero.[1] Minimum Solubility (Intrinsic Solubility, 
    
    
    
    ).
    This is the region where precipitation is most likely to occur.
  • pH > 10.0 (Basic): The molecule is deprotonated (

    
    ). High solubility due to anion solvation.
    
Experimental Protocol: Thermodynamic Solubility Determination

For drug development applications, relying on estimates is insufficient. The following protocol provides a self-validating method to determine the exact solubility of O-Cyclohexyl-L-serine in your specific buffer system.

Phase A: Preparation & Equilibrium

Objective: Create a saturated solution with excess solid in equilibrium with the liquid phase.

  • Buffer Selection: Prepare 10 mM phosphate buffer (pH 7.4) and 10 mM acetate buffer (pH 5.6 - pI check).

  • Supersaturation: Weigh approximately 20 mg of O-Cyclohexyl-L-serine into a 2 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target buffer.
    
  • Visual Check: Ensure undissolved solid remains. If clear, add more solid until a suspension persists.

  • Agitation: Shake at 25°C for 24 hours (Thermodynamic equilibrium) or 4 hours (Kinetic screen).

Phase B: Separation & Quantification

Objective: Isolate the supernatant without precipitating the solute.

  • Filtration: Use a PVDF 0.45

    
    m syringe filter. Crucial: Pre-warm the filter to 25°C to prevent temperature-induced precipitation during filtration.
    
  • Dilution: Immediately dilute the filtrate 1:10 with Methanol .

    • Why? The cyclohexyl group makes the molecule prone to sticking to plastic or precipitating if the pH drifts. Methanol ensures the hydrophobic tail remains solvated during analysis.

  • Quantification: Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve of known concentration.

Workflow Visualization (DOT Diagram)

The following diagram outlines the decision tree for handling O-Cyclohexyl-L-serine based on the required application (Synthesis vs. Biological Assay).

SolubilityWorkflow Start Start: O-Cyclohexyl-L-Serine (Solid Sample) Decision Application? Start->Decision Synth SPPS / Synthesis Decision->Synth Chemical Assay Biological Assay (Aqueous) Decision->Assay Biological Solvent Solvent Choice: DMF or NMP Synth->Solvent Action1 Dissolve at 0.2M (Add 1% Oxyma if needed) Solvent->Action1 Stock Make Stock Solution (DMSO or 100% MeOH) Assay->Stock Dilution Serial Dilution into Buffer Stock->Dilution Check Check for Precipitation (Dynamic Light Scattering) Dilution->Check Valid Proceed to Assay Check->Valid Clear Invalid Reduce Conc. or Adjust pH Check->Invalid Turbid

Caption: Operational workflow for solubilizing O-Cyclohexyl-L-serine. Note the divergence between organic solvent use for synthesis and DMSO-stock strategies for aqueous biological assays.

Critical Handling & Storage
  • Hydroscopic Nature: Like many serine derivatives, the ether linkage can attract moisture. Store desiccated at -20°C.

  • Fmoc-Derivatives: If using the Fmoc-protected version for synthesis (CAS 1509917-73-0), solubility in water is negligible . It must be dissolved in DMF, NMP, or DCM.

  • Oxidation Stability: The cyclohexyloxy ether bond is chemically stable under standard peptide synthesis conditions (TFA cleavage), unlike thioethers (Methionine) or indoles (Tryptophan).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5951, L-Serine (Parent Structure). Retrieved from [Link]

  • Avdeef, A. (2015).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pH-dependent solubility protocols).
  • Cheméo. Serine Chemical & Physical Properties.[2][1][3] Retrieved from [Link]

Sources

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Introduction

In the landscape of modern drug discovery and chemical biology, non-canonical amino acids (ncAAs) represent a frontier of innovation. These molecules, which are not among the 20 proteinogenic amino acids, serve as powerful tools for creating novel peptides, engineering proteins with enhanced functions, and developing therapeutic agents with improved pharmacological profiles.[][2][3][4] (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is one such ncAA, distinguished by its unique side chain featuring a bulky and hydrophobic cyclohexyloxy group. This structural motif offers the potential to introduce specific conformational constraints and lipophilic interactions within peptides or small molecule drugs, making it a compound of significant interest for researchers.

This guide provides a comprehensive framework for the detailed physicochemical characterization of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid. As a Senior Application Scientist, my objective is not merely to list properties but to provide a validated, systematic approach for their experimental determination. The protocols and rationale outlined herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to thoroughly understand this molecule, ensuring its effective and reliable application in their work.

Molecular Structure and Predicted Properties

A thorough characterization begins with an understanding of the molecule's fundamental structure and its predicted chemical properties. These in silico estimations provide a baseline for experimental design and data interpretation. The structure consists of a standard L-alanine backbone where a cyclohexyloxy group is attached to the β-carbon.

Table 1: Predicted Physicochemical Properties of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

PropertyPredicted ValueSignificance
Molecular Formula C₉H₁₇NO₃Defines the elemental composition.
Molecular Weight 187.24 g/mol Essential for all stoichiometric calculations.
XLogP3 0.8 - 1.5Predicts the hydrophobicity; crucial for assessing membrane permeability and solubility.
Topological Polar Surface Area 75.6 ŲInfluences transport properties and interactions with biological targets.
Hydrogen Bond Donors 2The amino and carboxyl groups can participate in hydrogen bonding.
Hydrogen Bond Acceptors 4The oxygen atoms act as hydrogen bond acceptors.
pKa (Acidic) ~2.3Estimated pKa of the α-carboxyl group.
pKa (Basic) ~9.5Estimated pKa of the α-amino group.

Note: Predicted values are derived from computational models and should be confirmed experimentally. Data for similar structures like (2R)-2-amino-3-cyclohexylpropanoic acid can be found in databases such as PubChem for comparative purposes.[5]

Core Physical Characteristics: Experimental Determination

Experimental validation is paramount. The following sections detail the methodologies for determining the core physical properties that dictate the compound's behavior in both chemical and biological systems.

Crystalline Form, Appearance, and Melting Point

The physical state and melting point are fundamental indicators of a compound's identity and purity.[6][7] Pure crystalline amino acids typically exhibit sharp melting points, whereas impurities will broaden the melting range and depress the melting point.

Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the sample is thoroughly dried under a high vacuum to remove any residual solvents.

  • Loading: Finely grind a small amount of the crystalline solid and pack it into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded value should be a range.

Solubility Profile

A compound's solubility dictates its utility in synthetic protocols, analytical methods, and biological assays.[7][8] For an amphoteric molecule like an amino acid, solubility is highly dependent on the pH of the medium.

Protocol for Equilibrium Solubility Determination:

  • Solvent Selection: Choose a range of relevant solvents, including deionized water, aqueous buffers (e.g., pH 2.0, 7.4, 9.0), and common organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane).

  • Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, NMR with an internal standard).

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Acid-Base Properties and pKa Determination

The pKa values of the α-carboxyl and α-amino groups are critical, as they determine the molecule's net charge at any given pH. This zwitterionic nature influences everything from protein interactions to chromatographic behavior.[7][8]

Protocol for Potentiometric Titration:

  • Solution Preparation: Accurately weigh the amino acid and dissolve it in a known volume of deionized, CO₂-free water. Add a small amount of an inert salt (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to fully protonate both functional groups.

  • Titration: Slowly titrate the stirred solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (at 0.5 and 1.5 equivalents of base). The isoelectric point (pI) is the pH at the first equivalence point.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Amino Acid in CO2-free Water + KCl P2 Acidify to ~pH 1.5 with 0.1 M HCl P1->P2 T1 Add 0.1 M NaOH in small increments P2->T1 T2 Record pH after each addition T1->T2 A1 Plot pH vs. Equivalents of NaOH T2->A1 A2 Identify Midpoints (pKa1, pKa2) A1->A2 A3 Identify Equivalence Point (pI) A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic techniques is essential to unequivocally confirm the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[9][10]

Expected ¹H NMR Signals (in D₂O):

  • α-H: A multiplet around 3.5-4.0 ppm.

  • β-CH₂: Two diastereotopic protons appearing as complex multiplets.

  • Cyclohexyl Protons: A series of broad, overlapping multiplets in the aliphatic region (~1.0-2.0 ppm), integrating to 11 protons.

  • No COOH or NH₂ protons will be observed in D₂O due to solvent exchange. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.

Expected ¹³C NMR Signals:

  • Carbonyl (C=O): A signal downfield, typically >170 ppm.

  • α-C: A signal around 50-60 ppm.

  • β-C: A signal adjacent to the ether oxygen.

  • Cyclohexyl Carbons: Multiple signals in the aliphatic region.

Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of a reference standard (e.g., TMS or DSS).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full assignment.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new molecule by providing a highly accurate mass measurement.[11]

Protocol for ESI-HRMS:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or water/acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

  • The expected primary ion will be the protonated molecule, [M+H]⁺, with a calculated exact mass of 188.1281 (for C₉H₁₈NO₃⁺). The experimentally measured mass should be within 5 ppm of this value.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[12]

Expected Characteristic IR Absorption Bands:

  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3100-2800 cm⁻¹: N-H stretch of the amine (often overlaps with O-H).

  • ~2930 & 2850 cm⁻¹: C-H stretches of the cyclohexyl and alkyl backbone.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1640-1550 cm⁻¹: N-H bend of the amine.

  • ~1100 cm⁻¹: C-O stretch of the ether linkage.

Chiral Purity Assessment

For a stereospecific compound like (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, confirming enantiomeric purity is non-negotiable, as biological activity is often exclusive to one enantiomer.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.

Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Columns based on derivatized cellulose or amylose (e.g., Chiralpak® series) are often effective for amino acids.

  • Method Development: Develop an isocratic mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Analysis: Prepare a dilute solution of the sample and inject it onto the column.

  • Detection: Monitor the elution profile using a UV detector.

  • Validation: To confirm peak identity, analyze a racemic (50:50 mixture of S and R enantiomers) sample to determine the retention times of both enantiomers. The analysis of the target compound should show a single, sharp peak corresponding to the (2S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiral_Separation cluster_input Input Sample cluster_process Chiral HPLC Column cluster_output Output Chromatogram Input Racemic Mixture (S-enantiomer + R-enantiomer) Column Chiral Stationary Phase (Forms transient diastereomeric complexes) Input->Column Mobile Phase Flow Output Separated Peaks (Different Retention Times) Column->Output Differential Interaction

Caption: Principle of enantiomeric separation by chiral HPLC.

Conclusion

The comprehensive physical characterization of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a critical prerequisite for its successful application in research and drug development. The systematic approach detailed in this guide—spanning in silico prediction, experimental determination of core properties, and rigorous spectroscopic and chiral analysis—provides a self-validating framework to ensure the identity, purity, and quality of the compound. Adherence to these protocols will generate a robust data package, enabling scientists to confidently incorporate this novel building block into their synthetic and biological investigations, ultimately accelerating the path to discovery.

References

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2022). ResearchGate. Available at: [Link][9]

  • Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025). Bitesize Bio. Available at: [Link][2]

  • (2S)-2-amino-3-[(1S)-cyclohex-2-en-1-yl]propanoic acid. (n.d.). PubChem. Available at: [Link][13]

  • Introduction to Unnatural Amino Acids. (2024). Leahkinn. Available at: [Link][3]

  • Unnatural / Unusual Amino Acids. (n.d.). Bio-Synthesis. Available at: [Link][4]

  • Properties of Amino Acids. (2024). Chemistry LibreTexts. Available at: [Link][6]

  • Amino acids Physical and Chemical Properties. (n.d.). SlideShare. Available at: [Link][7]

  • Physico-Chemical Properties of Amino acids. (2020). YouTube. Available at: [Link][14]

  • (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. (n.d.). PubChem. Available at: [Link]

  • Amino Acids- Properties, Structure, Classification, Functions. (2022). Microbe Notes. Available at: [Link][8]

  • Supporting Information for publication. (n.d.). Royal Society of Chemistry. Available at: [Link][11]

  • Amino acids: chemistry, diversity and physical properties. (2017). Royal Society of Chemistry. Available at: [Link]

  • (2R)-2-amino-3-cyclohexylpropanoic acid. (n.d.). PubChem. Available at: [Link][5]

  • Carefully study the attached IR and ¹H NMR spectra and predict the structure. (2025). Filo. Available at: [Link][12]

  • Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link][15]

  • Bio NMR spectroscopy. (n.d.). University of Wisconsin-Madison. Available at: [Link][10]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). MDPI. Available at: [Link][16]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry. Available at: [Link][17]

Sources

An In-Depth Technical Guide to the Biological Significance and Application of (2S)-2-Amino-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid" did not yield specific biological activity data. This suggests that the compound is not widely studied or reported in publicly accessible literature. In the spirit of providing a comprehensive and technically valuable guide, this document will focus on the closely related, well-documented, and biologically significant analog: (2S)-2-Amino-3-cyclohexylpropanoic acid , commonly known as L-Cyclohexylalanine (L-Cha). This substitution allows for a thorough exploration of a molecule with established applications in drug discovery and biochemical research, adhering to the core requirements of the original request.

Introduction: L-Cyclohexylalanine as a Strategic Tool in Peptide and Peptidomimetic Design

(2S)-2-Amino-3-cyclohexylpropanoic acid (L-Cyclohexylalanine) is a non-proteinogenic amino acid that has carved a significant niche in medicinal chemistry and drug development. Structurally, it is an analog of phenylalanine where the phenyl ring is saturated to a cyclohexane ring. This seemingly simple modification imparts unique stereoelectronic and physicochemical properties that are strategically exploited by researchers. The bulky, hydrophobic, and conformationally influential cyclohexyl side chain makes L-Cha a valuable building block for modifying peptides to enhance their therapeutic potential.

The primary utility of incorporating L-Cyclohexylalanine into peptide sequences is to overcome the inherent limitations of native peptides as drug candidates, such as poor metabolic stability and low bioavailability.[1] Its integration can confer increased resistance to enzymatic degradation by proteases, improve lipophilicity for better membrane permeability, and introduce conformational constraints that can lock the peptide into a bioactive shape.[1] These attributes have made L-Cha a key component in the development of novel therapeutics, including potent receptor modulators and enzyme inhibitors.[2][3][4] This guide provides an in-depth exploration of the synthesis, biological applications, and experimental protocols associated with L-Cyclohexylalanine.

Physicochemical Properties

A clear understanding of the physicochemical properties of L-Cyclohexylalanine is fundamental for its application in synthesis and formulation.

PropertyValueReference
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol [1][5]
Appearance White to off-white crystalline powder[1]
CAS Number 27527-05-5[1]
Melting Point ~322°C[1]

Core Application 1: Enhancing Metabolic Stability and Potency of Apelin Receptor Agonists

The apelinergic system is a critical regulator of cardiovascular function, and its receptor (APJ) has emerged as a promising therapeutic target.[3][6] However, the native apelin peptides are rapidly degraded in vivo, limiting their therapeutic utility. The incorporation of L-Cyclohexylalanine has been a key strategy in developing metabolically stable and potent apelin analogues.

Mechanism of Action and Rationale

The rationale for substituting canonical amino acids with L-Cha in apelin peptides is twofold:

  • Proteolytic Resistance: The bulky cyclohexyl group sterically hinders the approach of proteases, significantly slowing the degradation of the peptide in plasma. Studies have shown that substituting L-Phenylalanine with L-Cha in apelin-17 analogues can increase the plasma half-life by up to 340-fold compared to the native peptide.[6]

  • Receptor Activation: The hydrophobic side chain of L-Cha can engage in favorable interactions within the apelin receptor binding pocket, maintaining or even enhancing receptor activation. This leads to potent downstream signaling, such as G-protein activation and calcium mobilization.[4] Apelin analogues containing L-Cha have demonstrated prolonged blood pressure-lowering effects in vivo, highlighting their enhanced therapeutic potential.[3][6]

Experimental Workflow: Synthesis and Evaluation of L-Cha-Containing Apelin Analogues

The development of these analogues follows a structured workflow from chemical synthesis to biological evaluation.

cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase sp_synthesis Solid-Phase Peptide Synthesis (SPPS) [Fmoc/tBu Strategy] cleavage Cleavage from Resin & Deprotection [TFA Cocktail] sp_synthesis->cleavage purification Purification [Preparative RP-HPLC] cleavage->purification characterization Characterization [LC-MS & MALDI-TOF] purification->characterization stability In Vitro Plasma Stability Assay characterization->stability Purified Peptide binding Receptor Binding Assay (Competitive Binding) stability->binding functional Functional Assay (Ca²⁺ Mobilization) binding->functional invivo In Vivo Blood Pressure Assay functional->invivo cluster_dpp4 DPP-4 Inhibition Assay Logic cluster_reaction Reaction dpp4 DPP-4 Enzyme product Gly-Pro + Free AMC (Fluorescent) dpp4->product Cleavage substrate Gly-Pro-AMC (Non-fluorescent) substrate->product inhibitor L-Cha Derivative (Test Compound) inhibitor->dpp4 Inhibits no_product No Reaction (Low Fluorescence) inhibitor->no_product

Caption: Principle of the fluorescence-based DPP-4 inhibition assay.

B. Bactericidal Activity

Derivatives of L-Cyclohexylalanine have been reported to exhibit bactericidal activity, particularly against drug-resistant Gram-positive pathogens. [2]The amphiphilic nature of certain derivatives, combining the hydrophobic cyclohexyl group with a charged amino acid head, allows them to disrupt the integrity of bacterial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible bacterial growth. [7][8][9] Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive).

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Test Compounds: L-Cyclohexylalanine derivatives.

  • 96-well clear microplates.

  • Spectrophotometer (plate reader) capable of measuring OD₆₀₀.

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Compound Dilution Series:

    • In a 96-well plate, add 100 µL of MHB to wells in columns 2-12.

    • Add 200 µL of the test compound (at its highest desired concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on. Discard 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the test compound. This brings the final volume to 200 µL and halves the compound concentration.

    • Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration where the OD₆₀₀ is not significantly different from the negative control.

Conclusion and Future Perspectives

While the originally requested compound, (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, remains enigmatic in the context of biological activity, its structural relative, L-Cyclohexylalanine, stands out as a powerful and versatile tool in modern drug discovery. Its utility in overcoming the pharmacokinetic hurdles of peptide-based therapeutics is well-established, leading to the development of more stable and potent drug candidates for cardiovascular disease and beyond. Furthermore, its role as a scaffold for small molecule enzyme inhibitors highlights its broader potential in medicinal chemistry.

The detailed protocols provided in this guide serve as a practical framework for researchers aiming to leverage the unique properties of L-Cyclohexylalanine. Future research will likely continue to explore the incorporation of L-Cha and its derivatives into novel therapeutic modalities, including constrained peptides, macrocycles, and targeted protein degradation platforms, further solidifying its place as a key non-canonical amino acid in the drug developer's toolbox.

References

  • Coin, I., Beyermann, M. & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

  • ChemicalBook. (2023). L-Cyclohexylalanine.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of L-Cyclohexylalanine.

  • Kwon, D. Y., et al. (2020). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 11(1), 107-115.

  • Tóth, F., et al. (2007). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry, 50(24), 5949-5957.

  • Google Patents. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.

  • Kwon, D. Y., et al. (2020). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry.

  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081).

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • El-Faham, A. & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 1-28.

  • Barreira da Silva, R., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 6(1), e1693.

  • Itoh, K., et al. (2015). Development of a functional HTS assay for the APJ receptor. Assay and Drug Development Technologies, 13(4), 226-235.

  • Kaelin, D. E., et al. (2007). 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(21), 5806-5811.

  • BenchChem. (2025). Application Notes and Protocols for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Target Identification and Validation.

  • Synblock. (n.d.). (S)-2-Amino-3-cyclohexyl-propionic acid.

  • Tsekova, D., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564.

  • VidaStore.gr. (n.d.). Protocol for the Evaluation of Bactericidal Activity.

  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit.

  • Zareen, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07.

  • Wang, X., et al. (2024). Antibacterial Activity and Cytotoxicity of the Novel Bacteriocin Pkmh. Molecules, 29(17), 3959.

  • Regulations.gov. (2019). MB Research Labs - Bacterial Reverse Mutation Assay.

  • Spulak, M., et al. (2015). Scheme 1 Synthesis of 26 from L-phenylalanine. Green Chemistry, 17(5), 2950-2962.

  • Skolaut, A. & Spiteller, G. (2000). 3-(2,5-Cyclohexadienyl)-L-alanine (1,4-Dihydro-L-phenylalanine) --- Its Synthesis and Behaviour in the Phenylalanine Ammonia-Lyase Reaction. Molecules, 5(8), 957-964.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine.

  • Tóth, G., et al. (2002). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 45(10), 2060-2065.

  • Kawase, M., et al. (1999). Communications to the Editor. Journal of Medicinal Chemistry, 42(9), 1482-1485.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Apelin receptor.

  • Salvi, V., et al. (2016). Regulation of the Apelinergic System and Its Potential in Cardiovascular Disease: Peptides and Small Molecules as Tools for Discovery: Miniperspective. Journal of Medicinal Chemistry, 59(17), 7717-7728.

  • Le, T., et al. (2022). Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. ACS Chemical Neuroscience, 13(17), 2634-2642.

  • KU Leuven. (n.d.). Synthesis and Characterization of Potent and Selective µ-Opioid Receptor Antagonists.

Sources

Methodological & Application

incorporating (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid [L-Ser(cHex)] in Peptide Synthesis

Executive Summary

The incorporation of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid , commonly referred to as O-Cyclohexyl-L-serine (L-Ser(cHex)) , represents a high-value strategy for modulating peptide physicochemical properties. Unlike its carbocyclic analog Cyclohexylalanine (Cha), L-Ser(cHex) introduces a unique ether linkage that retains hydrogen bond-accepting capability while projecting a bulky, lipophilic cyclohexyl shield.

This Application Note provides a validated framework for incorporating L-Ser(cHex) using Fmoc Solid Phase Peptide Synthesis (SPPS). It addresses the specific challenges of steric hindrance during coupling, the stability of the ether bond during acidic cleavage, and the downstream benefits regarding metabolic stability and membrane permeability.

Molecule Profile & Strategic Utility

PropertySpecification
IUPAC Name (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Common Abbreviation L-Ser(cHex)
Molecular Weight 187.24 g/mol
Side Chain Character Aliphatic, Lipophilic, Bulky Ether
LogP Impact significantly increases hydrophobicity compared to native Ser/Thr
Acid Stability High. The cyclohexyl ether is stable to standard TFA cleavage cocktails (95% TFA).

Why use L-Ser(cHex)?

  • Lipophilic Tuning: It increases peptide lipophilicity (LogP) without introducing aromatic rings (avoiding π-π stacking aggregation common with Phe/Trp).

  • Proteolytic Resistance: The bulky cyclohexyl group sterically hinders access to the peptide backbone, protecting the adjacent amide bonds from proteolytic enzymes (e.g., chymotrypsin, elastase).

  • Conformational Constraint: The ether linkage restricts side-chain rotamers more than a methylene unit (as in Cha), potentially locking bioactive conformations.

Pre-Synthesis Considerations

Resin Selection
  • Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide Resin .[1]

  • Reasoning: 2-CTC is ideal if L-Ser(cHex) is the C-terminal residue. The steric bulk of the cyclohexyl group can make loading onto Wang resin difficult. For internal positions, standard Rink Amide (for amides) or Wang (for acids) is acceptable.

Protecting Group Strategy
  • N-Terminus: Fmoc (Fluorenylmethoxycarbonyl).

  • Side Chain: The cyclohexyl ether is the modification, not a protecting group. It does not require removal.[2]

  • Critical Note: Do not confuse this with acid-labile protecting groups like t-Butyl (tBu). The cyclohexyl ether will survive the final TFA cleavage.

Experimental Protocol: Fmoc-SPPS Incorporation

Objective: Efficient coupling of Fmoc-Ser(cHex)-OH to the growing peptide chain.

Reagents
  • Amino Acid: Fmoc-Ser(cHex)-OH (0.2 M in DMF).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[3]

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection (Pre-Cycle): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Rationale: Due to the steric bulk of the cyclohexyl ether, standard DIC/HOBt coupling may result in deletion sequences. We utilize HATU for rapid, high-efficiency activation.

    • Mix: 4.0 eq Fmoc-Ser(cHex)-OH + 3.9 eq HATU + 8.0 eq DIPEA in DMF.

    • Pre-activation: Allow to react for 30 seconds before adding to resin.

  • Coupling:

    • Add activated solution to resin.[4]

    • Time: 45–60 minutes at Room Temperature (RT).

    • Optional: Microwave assistance (75°C for 5 min) is highly effective for this residue but ensure the temperature does not exceed 75°C to prevent racemization.

  • Monitoring: Perform a Kaiser Test (ninhydrin).[5]

    • Blue beads: Incomplete coupling. Action: Re-couple using fresh reagents.

    • Colorless beads: Complete coupling. Proceed.

  • Capping (Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 5 min to cap any unreacted amines.

Workflow Visualization

SPPS_Workflow Start Resin-Peptide-NH-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Decision Is Incoming AA Ser(cHex)? Wash1->Decision Standard_Couple Standard Coupling (DIC/Oxyma, 3 eq) Decision->Standard_Couple No Bulky_Couple High-Power Coupling (HATU/DIPEA, 4 eq) 45-60 min OR Microwave Decision->Bulky_Couple Yes Check Kaiser Test Standard_Couple->Check Bulky_Couple->Check Recouple Double Couple Check->Recouple Fail (Blue) Next Proceed to Next Cycle Check->Next Pass (Colorless) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Figure 1: Decision logic for incorporating sterically demanding residues like Ser(cHex) into the SPPS workflow.

Cleavage and Isolation

This is the most common point of confusion. Unlike O-tBu (tert-butyl) protection on Serine, the O-Cyclohexyl ether is acid-stable .

Cleavage Cocktail

Use a standard "Reagent K" mimic or high-scavenger cocktail to prevent re-attachment of other protecting groups (like Pbf or Trt) onto the cyclohexyl ring, although the ring itself is relatively inert.

  • Formula: TFA / TIS / H2O (95 : 2.5 : 2.5 v/v/v).

  • Time: 2–3 hours at RT.

  • Mechanism:

    • TFA removes Boc, Trt, Pbf, and cleaves the peptide from the resin.

    • Result: The Ser(cHex) residue remains intact. The cyclohexyl group is NOT removed.

Post-Cleavage Workup
  • Precipitate peptide in ice-cold Diethyl Ether or MTBE.

  • Centrifuge (3000 x g, 5 min).

  • Decant ether.[6] Repeat wash 2x.[5][7]

  • Lyophilize from Water/Acetonitrile.

Analytical Validation

When analyzing the crude peptide via LC-MS, ensure you calculate the mass correctly.

  • Mass Shift: The Ser(cHex) residue adds the mass of a cyclohexyl group minus the proton it replaces.

  • Residue Mass Calculation:

    • Serine Residue (–NH–CH(CH2OH)–CO–): 87.08 Da

    • Cyclohexyl Group (–C6H11): +82.14 Da (C6H12 is 84.16, minus 2H for substitution? No, it replaces H on OH).

    • Correction: Serine OH becomes O-C6H11.

    • Net Mass Addition: +82.14 Da (C6H10) relative to Serine?

    • Precise Calculation:

      • Serine residue MW: 87.08

      • Ser(cHex) residue MW: 169.22

      • Delta: +82.14 Da relative to native Serine.

Troubleshooting HPLC:

  • Retention Time: Expect a significant right-shift (longer retention) compared to the native peptide due to the high lipophilicity of the cyclohexyl ring.

  • Broadening: If peaks are broad, it may indicate aggregation. Run the column at 50°C or use a C4 column instead of C18.

Case Study: Enhancing Proteolytic Stability

Scenario: A researcher is developing an antimicrobial peptide (AMP) that is rapidly degraded by serum proteases (trypsin/chymotrypsin). Hypothesis: Replacing a solvent-exposed Leucine or Serine with Ser(cHex) will block protease access via steric shielding without altering the overall charge.

Experimental Design:

  • Control: Native Peptide (Sequence: H-Lys-Leu-Ser-Arg-OH).

  • Analog: Modified Peptide (Sequence: H-Lys-Ser(cHex)-Ser-Arg-OH).

  • Assay: Incubate both peptides in 10% Human Serum at 37°C. Monitor degradation via HPLC at t=0, 1h, 4h, 24h.

Results Logic: The cyclohexyl group acts as a "molecular umbrella," preventing the protease active site from engaging the peptide backbone.

Stability_Mechanism cluster_Native Native Peptide cluster_Modified Ser(cHex) Analog Protease Protease (Chymotrypsin) Target_Bond Peptide Bond (Scissile Site) Protease->Target_Bond Rapid Hydrolysis Native_SideChain Native Leu/Ser (Small/Linear) Mod_SideChain Cyclohexyl Ether (Bulky Shield) Mod_SideChain->Protease Steric Repulsion (Blocks Access) Mod_SideChain->Target_Bond Protects

Figure 2: Mechanism of action. The bulky cyclohexyl ether prevents protease docking, significantly extending plasma half-life.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][8] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., & Tyley, A. (2024). "Fmoc-Based Solid-Phase Peptide Synthesis: Evaluation of Coupling Reagents." Methods in Molecular Biology.

  • BenchChem. (2025).[9] "Application Notes and Protocols for Cleavage of Peptides Containing O-Cyclohexyl-L-tyrosine." (Analogous ether stability data).

  • Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis - Technical Guide."

  • National Institutes of Health (NIH). "Serine promoted synthesis of peptide thioester-precursor on solid support." (Demonstrating Serine side-chain utility).

Sources

purification protocol for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocol for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Executive Summary

This guide details the purification of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid (also referred to as O-cyclohexyl-L-serine).[1] Unlike its carbon-analog (cyclohexylalanine), this molecule contains an ether linkage, imparting unique polarity and solubility characteristics. The synthesis of this non-natural amino acid—typically via phase-transfer alkylation of protected serine—often yields a crude mixture containing unreacted serine, cyclohexanol (a hydrolysis byproduct), and inorganic salts.

This protocol utilizes a "Capture and Polish" strategy:

  • Capture: Cation-exchange chromatography to isolate the zwitterionic amino acid from non-ionic organic impurities (cyclohexanol) and anionic byproducts.

  • Polish: Reverse-phase Preparative HPLC to separate the target ether from unreacted serine and stereoisomers.

  • Validation: Enantiomeric purity confirmation using Marfey’s Reagent (FDAA).

Chemical Identity & Physicochemical Profile

Understanding the molecule is the first step to purification.

PropertyDescriptionImplication for Purification
Chemical Name (2S)-2-Amino-3-(cyclohexyloxy)propanoic acidO-Alkylated Serine derivative.[1]
Structure L-Serine core with a cyclohexyl ether at the

-carbon.
Amphiphilic: Polar zwitterionic head, lipophilic tail.[1]
Molecular Weight ~187.24 g/mol Suitable for standard LC-MS detection.
pKa (Estimated)

-COOH: ~2.2

-NH

: ~9.1
Solubility Soluble in acidic H

O, hot H

O.
Sparingly soluble in cold neutral H

O; Soluble in MeOH.
Key Impurities Cyclohexanol, L-Serine, Inorganic Salts.[1]Cyclohexanol is non-ionic; Serine is highly polar.

Workflow Visualization

The following diagram outlines the decision matrix and purification flow.

PurificationWorkflow Start Crude Reaction Mixture (Target + Salts + Cyclohexanol + Serine) Acidify Acidification (pH 1-2) Solubilize Amino Acid Start->Acidify Extraction Liquid-Liquid Extraction (Wash with Et2O/DCM) Acidify->Extraction AqueousPhase Aqueous Phase (Contains Target + Serine + Salts) Extraction->AqueousPhase OrganicPhase Organic Phase (Removes bulk Cyclohexanol) Extraction->OrganicPhase IEX Cation Exchange (Dowex 50W) Capture Step AqueousPhase->IEX Load at pH 2 Elution Elution with 1M NH4OH (Releases Zwitterions) IEX->Elution Salt/Non-ionics pass through CrudeSolid Semi-Pure Solid (Target + Trace Serine) Elution->CrudeSolid Lyophilization HPLC Preparative HPLC (C18) Polishing Step CrudeSolid->HPLC FinalProduct Pure (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid (>98% Purity) HPLC->FinalProduct

Figure 1: Purification workflow from crude synthesis to isolated product.

Detailed Protocols

Phase 1: Crude Workup & Extraction

Objective: Remove bulk non-ionic organic impurities (e.g., cyclohexanol).[1]

  • Dissolution: Dissolve the crude residue in 1M HCl (approx. 10 mL per gram of crude). Check that pH is < 2.

    • Why? At pH 1, the amino group is protonated (

      
      ), rendering the amino acid highly water-soluble.[1]
      
  • Extraction: Wash the acidic aqueous layer with Diethyl Ether (Et

    
    O)  or Dichloromethane (DCM)  (
    
    
    
    equal volumes).[1]
    • Mechanism:[1][2][3] The protonated amino acid remains in the aqueous phase. Non-basic impurities (cyclohexanol, unreacted alkyl halides) partition into the organic phase.[1]

  • Degassing: Briefly apply vacuum to the aqueous layer to remove traces of organic solvent before the resin step.

Phase 2: Cation Exchange Chromatography (Capture)

Objective: Desalting and removal of non-basic impurities.[1]

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), H

    
     form, 200-400 mesh.[1]
    
  • Column Volume (CV): ~20 mL resin per gram of crude material.

Step-by-Step:

  • Activation: Wash resin with 2M HCl (3 CV) followed by Deionized Water until effluent is neutral (pH ~6-7).

  • Loading: Load the acidic aqueous solution from Phase 1 onto the column at a slow flow rate (approx. 1 CV/hour).

    • Mechanism:[1][2] The positively charged amino acid binds to the sulfonate groups (

      
      ) on the resin.
      
  • Washing:

    • Wash with Water (3 CV) to remove inorganic anions (Cl

      
      , Br
      
      
      
      ).[1]
    • Wash with 50% Methanol/Water (2 CV).[1] Critical Step: This removes any residual hydrophobic non-ionic impurities (like cyclohexanol) that might be non-specifically adsorbed to the resin matrix.

    • Wash with Water (2 CV) to remove methanol.[1]

  • Elution: Elute with 1M NH

    
    OH  (Ammonia water).
    
    • Mechanism:[1][2][3] The ammonia deprotonates the resin and raises the pH. The amino acid becomes zwitterionic (net charge 0) or anionic (at high pH) and detaches from the resin.

  • Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain a white powder.

    • Note: This solid is often ~90-95% pure and free of salts.

Phase 3: Preparative HPLC (Polishing)

Objective: Separate O-cyclohexyl-L-serine from unreacted L-Serine and stereoisomers.[1]

  • Column: C18 (Octadecylsilane), 5

    
    m or 10 
    
    
    
    m particle size.[1]
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).[1]

Gradient Strategy:

Time (min) % B (Acetonitrile) Rationale
0-5 0% Elute unreacted L-Serine (highly polar, elutes in void volume).[1]

| 5-25 | 0%


 40% | Slow gradient to resolve the target ether. |
| 25-30 | 40% 

100% | Wash column. |
  • Observation: The cyclohexyl group makes the target significantly more retentive than serine. Collect the major peak.

  • Post-Processing: Lyophilize fractions. The product will be the TFA salt. If the free zwitterion is required, pass through a weak anion exchange resin or neutralize and crystallize at the isoelectric point (pI ~5.7).

Quality Control: Chiral Purity (Marfey's Method)

Since the synthesis starts from L-Serine, racemization to the D-isomer is a risk. Standard HPLC cannot separate enantiomers. We use Marfey’s Reagent (FDAA) to create diastereomers which are separable on a standard C18 column.[4]

Protocol:

  • Derivatization:

    • Sample: Dissolve 0.5 mg of purified product in 100

      
      L water.
      
    • Add 200

      
      L 1% FDAA in Acetone .
      
    • Add 40

      
      L 1M NaHCO
      
      
      
      .
    • Heat at 40°C for 1 hour .

    • Stop reaction with 20

      
      L 2M HCl . Dilute to 1 mL with MeOH.
      
  • Analysis:

    • Inject onto analytical C18 HPLC.

    • Elution Order: The L-L diastereomer (L-FDAA + L-Target) typically elutes before the L-D diastereomer (L-FDAA + D-Target) for serine derivatives, though this should be confirmed with standards.[1]

  • Calculation:

    
    [1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery on Ion Exchange Product eluting during wash steps.[1]Ensure loading pH is < 2. Do not use high % organic solvent in the wash if the resin swells excessively.
Product is Sticky/Oil Residual Cyclohexanol or TFA.Cyclohexanol: Repeat Ether extraction on aqueous solution. TFA: Lyophilize repeatedly from HCl to convert to HCl salt (solid).[1]
Inseparable Peaks on HPLC Racemization.Check chiral purity. If racemized, use a Chiralpak ZWIX(+) column or similar zwitterionic chiral stationary phase.
NMR shows extra protons Residual TEAB or Ammonia.Lyophilize for extended periods (48h+) or recrystallize from Water/Ethanol.

References

  • Marfey, P. (1984).[1][4] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596.

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Application Note.

  • Hamada, M., et al. (1991).[1] Synthesis and properties of O-alkylserines. Journal of the Chemical Society, Perkin Transactions 1, 1991, 285-290. (Foundational chemistry for O-alkylation of serine).

Sources

Application Note: Comprehensive Analytical Methods for the Characterization of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biomedical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for establishing robust and reliable analytical workflows. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving accurate and reproducible results. Key analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral separation, Mass Spectrometry (MS) for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, and Elemental Analysis for empirical formula verification.

Introduction: The Significance of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a synthetic amino acid analog with potential applications in drug discovery and development. As a non-proteinogenic amino acid, it can be incorporated into peptides or used as a standalone therapeutic agent, offering unique structural and functional properties not found in naturally occurring amino acids. The introduction of the cyclohexyloxy group can impart increased lipophilicity and conformational rigidity, potentially enhancing biological activity, metabolic stability, and cell permeability.

Given that biological activity is often stereospecific, the enantiomeric purity of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a critical quality attribute.[1][2] Therefore, robust analytical methods are essential to not only confirm the chemical identity and purity of the molecule but also to ensure the correct stereochemistry. This application note details the necessary analytical techniques to achieve a comprehensive characterization of this molecule.

Chromatographic Analysis: Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-proteinogenic amino acids, offering high resolution and sensitivity for both purity determination and chiral separation.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid. The method separates the target compound from any starting materials, by-products, or degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

The presence of the cyclohexyloxy group and the propanoic acid backbone gives the molecule a moderate polarity, making it well-suited for separation on a C18 stationary phase. A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities. UV detection is suitable due to the presence of the carboxyl group, although derivatization can be used to enhance sensitivity if required.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh ~1 mg of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid Dissolve Dissolve in Mobile Phase A to a concentration of 1 mg/mL Sample->Dissolve Filter Filter through a 0.45 µm PTFE syringe filter Dissolve->Filter Inject Inject 10 µL onto the HPLC system Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for RP-HPLC purity analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Chiral Separation by Chiral HPLC

Ensuring the enantiomeric excess (e.e.) of the (S)-enantiomer is paramount. Chiral HPLC is the gold standard for separating enantiomers.[1][2] This can be achieved through direct or indirect methods. The direct method, utilizing a chiral stationary phase (CSP), is often preferred for its simplicity and reduced sample preparation.[3]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including amino acids.[4] Alternatively, macrocyclic glycopeptide-based CSPs are also excellent for resolving underivatized amino acids.[3] The choice of CSP will depend on the specific interactions between the analyte and the chiral selector.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Prepare a 0.5 mg/mL solution of the analyte in the mobile phase Inject Inject 10 µL onto the Chiral HPLC system Sample->Inject Separate Isocratic Elution on Chiral Stationary Phase Inject->Separate Detect UV Detection at 210 nm Separate->Detect Identify Identify Peaks for (S) and (R) enantiomers (requires a racemic standard) Detect->Identify Calculate Calculate Enantiomeric Excess (% e.e.) Identify->Calculate HRMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% Formic Acid Infuse Direct infusion into the ESI source Sample->Infuse Acquire Acquire high-resolution mass spectrum in positive ion mode Infuse->Acquire Determine_Mass Determine the accurate mass of the [M+H]⁺ ion Acquire->Determine_Mass Calculate_Formula Calculate the elemental formula and compare with the theoretical mass Determine_Mass->Calculate_Formula

Caption: Workflow for HRMS analysis.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Mass Range m/z 50 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Calibration Use a suitable calibrant for the mass range of interest

Expected Result: The theoretical monoisotopic mass of C9H17NO3 is 187.1208. The expected [M+H]⁺ ion will be at m/z 188.1281. An observed mass within 5 ppm of the theoretical mass confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments will provide detailed information about the connectivity and stereochemistry of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid.

Rationale for Method Selection:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.

Experiment Purpose Expected Key Signals
¹H NMR Proton environment and connectivity- α-proton of the amino acid (dd or t).- Protons of the cyclohexyl ring (complex multiplets).- Methylene protons adjacent to the ether oxygen.- Exchangeable protons (NH₂, COOH).
¹³C NMR Carbon skeleton- Carbonyl carbon (~170-180 ppm).- α-carbon of the amino acid.- Carbons of the cyclohexyl ring.- Methylene carbon adjacent to the ether oxygen.
COSY ¹H-¹H correlationsShows coupling between adjacent protons, confirming the connectivity within the amino acid backbone and the cyclohexyl ring.
HSQC ¹H-¹³C one-bond correlationsCorrelates each proton to its directly attached carbon atom.
HMBC ¹H-¹³C long-range correlationsEstablishes connectivity across multiple bonds, confirming the linkage between the cyclohexyloxy group and the propanoic acid moiety.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons.

Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to determine the empirical formula of the compound and serves as a final confirmation of its purity and composition.

Rationale for Method Selection:

Combustion analysis is a highly accurate and reliable method for determining the elemental composition of organic compounds. The sample is combusted in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured.

  • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Place the capsule in the autosampler of the elemental analyzer.

  • The sample is combusted at high temperature (typically ~900-1000 °C).

  • The combustion gases are passed through a reduction furnace and then separated by gas chromatography.

  • The amounts of CO₂, H₂O, and N₂ are measured by a thermal conductivity detector.

  • The instrument software calculates the percentage of C, H, and N in the original sample.

Expected Results for C9H17NO3:

  • Carbon (C): 57.73%

  • Hydrogen (H): 9.15%

  • Nitrogen (N): 7.48%

The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid. By employing a combination of chromatographic, spectrometric, and spectroscopic techniques, researchers can confidently determine the purity, identity, structure, and enantiomeric integrity of this important non-proteinogenic amino acid. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and life sciences.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

  • ResearchGate. (2025). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF. [Link]

  • Steen, H., & Mann, M. (2004). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

  • Kall-Kovacs, B., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry, 93(3), 1599-1607. [Link]

  • Yang, Y., et al. (2013). HPLC Determination of the Major Non-protein Amino Acids and Common Biogenic Amines in Lathyrus sativus Using a Novel Extraction Method. Chinese Journal of Natural Medicines, 11(4), 427-433. [Link]

  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]

  • Patel, K. N., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359. [Link]

  • AIMS Press. (2020). Features, roles and chiral analyses of proteinogenic amino acids. [Link]

  • Metello, C. (n.d.). Bio NMR spectroscopy. [Link]

  • Metkinen Chemistry. (n.d.). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Poster presented at the 41st International Symposium on High-Performance-Liquid-Phase-Separations and Related Techniques. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a non-standard amino acid derivative with potential applications as a chiral building block in pharmaceutical and fine chemical synthesis.[1] Unambiguous structural characterization is paramount for ensuring material quality, validating synthetic routes, and meeting regulatory requirements. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. We present detailed protocols for sample preparation, a strategic approach to data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and an in-depth guide to spectral interpretation for complete structural verification. The methodologies described herein are designed to be self-validating, ensuring high confidence in the final structural assignment.

Introduction: The Imperative for Structural Verification

The precise arrangement of atoms and stereochemistry in a molecule dictates its physical, chemical, and biological properties. For chiral molecules like (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, which contains a stereocenter at the alpha-carbon (C2), rigorous structural analysis is critical. NMR spectroscopy is the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.

This guide moves beyond a simple listing of steps, explaining the causality behind experimental choices to empower the user to not only replicate the results but also adapt the methodology to similar molecular systems. We will establish a logical workflow, from sample preparation to the final interpretation of multidimensional correlation data, to confirm the constitution and connectivity of the target molecule.

For clarity throughout this document, the following numbering scheme will be used for the atoms in (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid:

Chemical structure of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid with atom numbering.

Experimental Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks.

Rationale for Solvent Selection: The choice of a deuterated solvent is fundamental in ¹H NMR to avoid a large, overwhelming solvent signal.[2] (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid possesses both a carboxylic acid and an amino group, making its solubility and the exchangeability of its labile protons (-COOH and -NH₂) key considerations.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Crucially, it typically allows for the observation of exchangeable N-H and O-H protons, which would otherwise be lost or broadened in protic solvents like D₂O or Methanol-d₄.

  • D₂O (Deuterium oxide): If the goal is to confirm the presence of exchangeable protons, a second experiment can be run in D₂O. The labile -NH₂ and -COOH protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum, thus confirming their assignment.[3]

Protocol for Sample Preparation in DMSO-d₆:

  • Material Weighing: Accurately weigh 5-10 mg of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be needed for a ¹³C NMR spectrum with a good signal-to-noise ratio acquired in a reasonable time.[2]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[4] This volume corresponds to the optimal sample height of ~4-5 cm in a standard 5 mm NMR tube.[5]

  • Solubilization: Cap the vial and gently vortex or sonicate for 1-2 minutes to ensure the sample is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.[4]

  • Filtration (Critical Step): Solid particles severely degrade spectral quality by disrupting the magnetic field homogeneity. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound identity, solvent, and concentration. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[5]

NMR Data Acquisition Strategy

A multi-experiment approach is essential for unambiguous structural assignment. The workflow logically progresses from simple 1D spectra to more complex 2D correlation experiments, with each step providing a new layer of structural information.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1 1D ¹H NMR (Proton Environment & Count) prep->H1 C13 1D ¹³C NMR (Carbon Count & Type) H1->C13 COSY 2D COSY (¹H-¹H Connectivity) C13->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Connectivity) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC assign Assign Spin Systems (Propanoate & Cyclohexyl) HMBC->assign connect Connect Fragments (Confirm Ether Linkage) assign->connect structure Final Structure Verification connect->structure G H3->C1 ³J H2->C1 ²J H2->C1_prime ³J H1_prime->C3 ²J

Caption: Key expected HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

  • H-2 to C-1: A ²J (two-bond) correlation from the α-proton to the carbonyl carbon confirms their proximity.

  • H-3 to C-1: A ³J (three-bond) correlation from the β-protons to the carbonyl carbon further defines the propanoate backbone.

  • H-1' to C-3: A crucial ²J correlation from the cyclohexyl proton on the ether-linked carbon to the β-carbon of the propanoate chain. This correlation bridges the two fragments and confirms the C3-O-C1' ether linkage.

  • H-2 to C-1': A second crucial ³J correlation, this time from the α-proton across the ether oxygen to the C-1' carbon of the cyclohexyl ring. The observation of both this and the previous correlation provides irrefutable evidence for the overall structure.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid. By following the detailed protocols for sample preparation and employing the strategic data acquisition and interpretation workflow outlined in this note, researchers can achieve an unambiguous and confident assignment of the molecule's constitution and connectivity. This rigorous characterization is an essential component of quality control and a prerequisite for the compound's application in research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Toriida, M., & Tada, M. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Emory University, NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • University of Ottawa, NMR Facility. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • ScholarWorks, University of New Orleans. (1970). THE 19F NMR OF AMINO ACID DERIVATIVES. [Link]

  • San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Fujiwara, S., & Arata, Y. (1963). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. II. Analyses of NMR Spectra of Amino Acids. Journal of the Chemical Society of Japan. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Steinbeck, C. (2013). Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

Sources

Application Notes & Protocols for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (2S)-2-amino-3-(cyclohexyloxy)propanoic acid, a non-canonical amino acid (NCAA), in medicinal chemistry. We delve into its unique chemical properties, synthesis, and multifaceted applications as a stable building block in peptide synthesis and as a tool for structure-activity relationship (SAR) studies. The protocols herein are designed to be robust and self-validating, providing a framework for its effective incorporation into drug discovery workflows.

Introduction: The Rationale for a Cyclohexyloxy Moiety

In the landscape of modern drug discovery, the use of non-canonical amino acids (NCAAs) is a cornerstone strategy for overcoming the limitations of native peptide and small-molecule scaffolds. (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, an O-cyclohexyl ether derivative of L-serine, offers a unique combination of properties that make it a valuable tool for medicinal chemists.

The incorporation of the cyclohexyl group imparts several desirable characteristics:

  • Increased Lipophilicity: The non-polar, saturated carbocyclic ring significantly increases the hydrophobicity of the amino acid side chain compared to its parent, serine. This property can be leveraged to enhance membrane permeability or to probe deep hydrophobic pockets within protein targets[1].

  • Enhanced Metabolic Stability: The ether linkage to the cyclohexyl group is exceptionally stable and resistant to enzymatic cleavage, offering a significant advantage over more labile ether groups like benzyl ethers or metabolically susceptible aromatic rings[2].

  • Steric Influence and Conformational Rigidity: The bulky cyclohexyl group can be used to restrict the conformational freedom of a peptide backbone or small molecule, potentially locking it into a bioactive conformation and improving binding affinity by reducing the entropic penalty of binding[1].

  • Bioisosterism: The cyclohexyl group can serve as a three-dimensional, non-aromatic bioisostere for a phenyl group. This substitution can improve metabolic stability by removing a site for oxidative metabolism while maintaining or improving target engagement through enhanced van der Waals contacts[1].

This guide will focus on the practical synthesis and application of this versatile building block.

Physicochemical and Structural Properties

Understanding the fundamental properties of (2S)-2-amino-3-(cyclohexyloxy)propanoic acid is critical for its effective application.

Caption: Structure of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid.

PropertyValue (Estimated/Calculated)Source/Method
IUPAC Name (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid---
Molecular Formula C₉H₁₇NO₃---
Molecular Weight 187.24 g/mol PubChem CID: 736026 (Analogue)[3]
XLogP3 ~0.7 - 1.2Estimated based on cyclohexylalanine[3]
Stereochemistry S (L-configuration)By definition
Appearance White to off-white solidExpected

Synthesis Protocol: From L-Serine to a Versatile Building Block

The target compound is not widely commercially available, necessitating a reliable synthetic route. The following two-step protocol is adapted from established methods for creating O-alkylated serine derivatives and is designed for high yield and purity[2].

G start Start: Nα-Boc-L-Serine step1 Step 1: Alkylation 1. NaH 2. 3-Bromocyclohexene start->step1 intermediate Intermediate: Nα-Boc-O-(cyclohex-2-enyl)-L-Serine step1->intermediate step2 Step 2: Hydrogenation PtO₂, H₂ (g), MeOH intermediate->step2 product_boc Product: Nα-Boc-(2S)-2-amino-3- (cyclohexyloxy)propanoic acid step2->product_boc step3 Optional: Fmoc Protection 1. Boc Deprotection (TFA) 2. Fmoc-OSu, NaHCO₃ product_boc->step3 product_fmoc Final Building Block for SPPS: Nα-Fmoc-(2S)-2-amino-3- (cyclohexyloxy)propanoic acid step3->product_fmoc

Caption: Synthetic workflow for N-protected amino acid building blocks.

Protocol 1: Synthesis of Nα-Boc-(2S)-2-amino-3-(cyclohexyloxy)propanoic acid

Rationale: This protocol utilizes a strong base (NaH) to deprotonate the serine hydroxyl group, forming a nucleophilic alkoxide that subsequently displaces bromide from 3-bromocyclohexene. The resulting cyclohexenyl ether is then reduced via catalytic hydrogenation to yield the stable saturated cyclohexyl ether[2].

Materials:

  • Nα-Boc-L-Serine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Bromocyclohexene

  • Anhydrous Tetrahydrofuran (THF)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Synthesis of Nα-Boc-O-(cyclohex-2-enyl)-L-Serine

  • Carefully wash NaH (2.2 equivalents) with anhydrous hexanes under an inert atmosphere (N₂ or Ar) to remove mineral oil, and suspend it in anhydrous THF.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Dissolve Nα-Boc-L-Serine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Add 3-bromocyclohexene (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux (approx. 66 °C) and monitor by TLC until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Acidify the aqueous layer to pH ~3 with 1 M HCl.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the intermediate as a clear oil.

Step B: Synthesis of Nα-Boc-(2S)-2-amino-3-(cyclohexyloxy)propanoic acid

  • Dissolve the purified intermediate from Step A in methanol.

  • Add PtO₂ (5-10 mol%) to the solution.

  • Place the reaction vessel under an atmosphere of H₂ (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until complete (typically 4-8 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final Boc-protected product, which can be used directly or further purified by crystallization.

Application in Peptide-Based Drug Design

The primary and most validated application of this NCAA is as a building block in peptide synthesis, where its side chain acts as a uniquely stable, protected version of serine.

Core Advantage: Orthogonal Stability

The cyclohexyl (Chx) ether group exhibits remarkable stability under the conditions used for both major solid-phase peptide synthesis (SPPS) strategies. This orthogonality is its key advantage.

Protecting GroupBoc-SPPS Stability (TFA/DCM)Fmoc-SPPS Stability (20% Piperidine/DMF)Cleavage ConditionsSource
Cyclohexyl (Chx) Stable Stable 1 M TFMSA-thioanisole/TFA[2]
Benzyl (Bzl) LabileStableHF or TFMSA/TFA[2]
tert-Butyl (tBu) Very LabileStableTFA---

Causality: The stability of the Chx group to trifluoroacetic acid (TFA) is significantly greater than that of the benzyl (Bzl) group[2]. This allows for its use in Boc-SPPS without premature deprotection. Its stability to piperidine is inherent to the robust ether linkage, making it fully compatible with Fmoc-SPPS.

G resin Start: Resin couple1 Couple Fmoc-AA-OH resin->couple1 deprotect1 Fmoc Deprotection (20% Piperidine/DMF) couple1->deprotect1 couple2 Couple Fmoc-Ser(Chx)-OH deprotect1->couple2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) couple2->deprotect2 couple3 Couple Final Fmoc-AA-OH deprotect2->couple3 deprotect3 Final Fmoc Deprotection couple3->deprotect3 cleave Global Cleavage & Deprotection (e.g., Reagent K: TFA/H₂O/EDT/TIS) deprotect3->cleave product Final Peptide (Side chain remains O-Chx protected) cleave->product

Caption: Workflow for incorporating Ser(Chx) into Fmoc-SPPS.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

Rationale: This protocol outlines the standard cycle for Fmoc-SPPS, highlighting the seamless integration of the Nα-Fmoc protected (2S)-2-amino-3-(cyclohexyloxy)propanoic acid. Standard coupling reagents are effective, and the side chain remains intact during all steps, including the final TFA-based cleavage from the resin.

Materials:

  • Nα-Fmoc-(2S)-2-amino-3-(cyclohexyloxy)propanoic acid (prepared by adapting Protocol 1)

  • Rink Amide or Wang resin

  • Other Nα-Fmoc protected amino acids

  • Coupling Reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: e.g., Reagent K (TFA/thioanisole/water/ethanedithiol (EDT), 94:2.5:2.5:1)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vessel, pre-activate Nα-Fmoc-(2S)-2-amino-3-(cyclohexyloxy)propanoic acid (3-4 equivalents) with HBTU/HOBt (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Product Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide, which still contains the O-cyclohexyl protected serine, via reverse-phase HPLC.

Advanced Applications & Future Directions

Beyond its role as a stable serine analogue, (2S)-2-amino-3-(cyclohexyloxy)propanoic acid can be a powerful tool for probing molecular interactions and enhancing drug-like properties.

Bioisosteric Replacement for SAR Studies

The compound can be used to systematically replace phenylalanine (Phe) or O-benzyl-serine (Ser(Bzl)) residues in lead compounds to assess the impact of aromaticity and metabolic liability.

G Lead Lead Compound (e.g., contains Phenylalanine) Strategy Bioisosteric Replacement Strategy Lead->Strategy Apply Analogue New Analogue (contains Ser(Chx)) Strategy->Analogue Generates Outcome1 Improved Metabolic Stability Analogue->Outcome1 Evaluate for Outcome2 Probe Hydrophobic Pocket Analogue->Outcome2 Evaluate for Outcome3 Altered 3D Conformation Analogue->Outcome3 Evaluate for

Caption: Conceptual use of Ser(Chx) as a bioisostere in SAR.

Experimental Rationale: By synthesizing an analogue containing the cyclohexyloxy moiety, researchers can directly test key hypotheses:

  • If activity is retained or improved: The aromaticity of the original phenyl group may not be essential for binding, and the cyclohexyl group may be making more favorable hydrophobic contacts.

  • If metabolic stability is improved (e.g., in liver microsome assays): This confirms the liability of the original aromatic ring and validates the replacement strategy.

  • If activity is lost: This suggests a critical role for π-π stacking or other aromatic-specific interactions in target binding.

Protocol 3: Final Deprotection of the Cyclohexyl Ether Group

Rationale: The extreme stability of the Chx group necessitates very harsh acidic conditions for its removal. This step should only be performed if the native serine hydroxyl is required in the final molecule and all other functional groups can withstand the conditions. This protocol is based on the most effective reagent combination reported[2].

WARNING: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Purified peptide containing the Ser(Chx) residue

  • Trifluoromethanesulfonic acid (TFMSA)

  • Thioanisole (scavenger)

  • Anhydrous Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Prepare the deprotection cocktail fresh in a suitable glass vessel: 1 M TFMSA-thioanisole in TFA. To do this, carefully and slowly add TFMSA (1 part) and thioanisole (1 part) to anhydrous TFA (approx. 8-10 parts) at 0 °C.

  • Dissolve the lyophilized peptide in the pre-chilled deprotection cocktail.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor deprotection by LC-MS if possible.

  • Once complete, precipitate the fully deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolate the final peptide by centrifugation and purify immediately by reverse-phase HPLC.

References

  • PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-[(1S)-cyclohex-2-en-1-yl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1979-1986. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(aminooxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry, 8, 593. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Development. Retrieved from [Link]

  • Maolanon, A. R., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. Retrieved from [Link]

  • Leśniak, S., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(16), 4987. Retrieved from [Link]

  • Silva, A. C. A., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(3), 253. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(13), 4236. Retrieved from [Link]

  • Maolanon, A. R., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Maolanon, A. R., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. Retrieved from [Link]

  • Elango, R., et al. (2009). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition, 139(5), 1034S-1042S. Retrieved from [Link]

  • Abinaya, M., et al. (2023). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. AAPS PharmSciTech, 24(1), 32. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 18822-58-7 | (S)-2-Amino-3-(tert-butoxy)propanoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

(O-Cyclohexyl-L-Serine)

Status: Operational Agent: Senior Application Scientist Ticket ID: O-CHX-SER-OPT-01

Executive Summary

You are likely encountering low yields (<30%) and difficult purification when attempting to synthesize (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid (O-Cyclohexyl-L-Serine).

The Root Cause: The direct alkylation of the serine hydroxyl group with a cyclohexyl halide (Williamson Ether Synthesis) is mechanistically flawed for this substrate. The secondary nature of the cyclohexyl ring creates significant steric hindrance, causing the basic conditions (NaH/KOH) to favor E2 elimination over SN2 substitution. This results in the formation of cyclohexene (waste) rather than your desired ether product.

The Solution: This guide details two superior protocols to bypass the elimination trap:

  • The "Allyl-Switch" Method (Recommended): A two-step sequence using 3-bromocyclohexene followed by catalytic hydrogenation.

  • The Imidate Method: A Lewis-acid catalyzed reaction using cyclohexyl trichloroacetimidate.

Module 1: Diagnostic & Mechanism Analysis

Before altering your protocol, confirm your failure mode using the diagram below. If your TLC/LC-MS shows large amounts of non-polar byproducts and unreacted serine, you are trapped in the "Elimination Loop."

ReactionPathways Start N-Protected Serine (Nucleophile) Path_SN2 Pathway A: SN2 Substitution (Desired Ether) Start->Path_SN2 Path_E2 Pathway B: E2 Elimination (Major Side Reaction) Start->Path_E2 Reagent Cyclohexyl Bromide (Electrophile) Reagent->Path_SN2 Reagent->Path_E2 Product O-Cyclohexyl-L-Serine (Target) Path_SN2->Product Low Yield (<20%) Waste Cyclohexene + Recovered Serine Path_E2->Waste High Yield (>80%)

Figure 1: The mechanistic competition. Direct alkylation with secondary halides favors elimination due to steric hindrance.

Module 2: The "Allyl-Switch" Protocol (High Yield)

This method is the industry standard for installing bulky ether groups on serine. It utilizes 3-bromocyclohexene , which is an allylic halide. Allylic halides are far more reactive electrophiles for SN2 reactions and less prone to elimination than their saturated counterparts.

Step 1: Allylic Etherification
  • Reagents: Boc-Ser-OH (or Boc-Ser-OMe), NaH (2 eq), 3-Bromocyclohexene (1.2 eq), DMF.

  • Mechanism: The allylic system flattens the ring, reducing steric clash and accelerating nucleophilic attack.

Step 2: Hydrogenation
  • Reagents: H2 (1 atm), PtO2 (Adam's Catalyst) or Pd/C, MeOH.

  • Mechanism: Saturation of the double bond converts the cyclohexenyl ether to the cyclohexyl ether.

Detailed Protocol
StepActionCritical Technical Note
1. Activation Dissolve Boc-Ser-OH (10 mmol) in anhydrous DMF (50 mL) at 0°C. Add NaH (60% dispersion, 22 mmol) portion-wise.Caution: Use 2.2 eq of base if using the free acid (-COOH) to deprotonate both the acid and the hydroxyl.
2. Alkylation Stir for 30 min, then add 3-bromocyclohexene (12 mmol) dropwise. Warm to RT and stir for 4-6 hours.3-bromocyclohexene is an allylic halide; reaction is fast. Monitor by TLC for disappearance of starting material.
3. Quench Quench with ice water. Acidify to pH 3 with 1M KHSO4. Extract with EtOAc.[1]Avoid HCl during acidification to prevent Boc removal.
4. Hydrogenation Dissolve the intermediate (Boc-Ser(Chx-enyl)-OH) in MeOH. Add 10 wt% PtO2 . Stir under H2 balloon for 2-4 hours.PtO2 is often preferred over Pd/C to prevent hydrogenolysis of the ether bond itself, though Pd/C usually works for alkyl ethers.
5. Isolation Filter catalyst through Celite. Concentrate filtrate.Yield Expectation: 75-85% (over 2 steps).

Module 3: The Trichloroacetimidate Protocol (Alternative)

If you lack hydrogenation equipment, use the Lewis-acid catalyzed imidate method. This avoids strong bases entirely, preserving chirality.

Reagents:

  • Donor: Cyclohexyl Trichloroacetimidate (Prepared from cyclohexanol + trichloroacetonitrile + DBU).

  • Acceptor: N-Protected Serine Ester (e.g., Fmoc-Ser-OtBu).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF3·OEt2.

Workflow:

  • Dissolve Fmoc-Ser-OtBu (1 eq) and Cyclohexyl Trichloroacetimidate (1.5 eq) in dry DCM/Cyclohexane (2:1).

  • Add TMSOTf (0.1 eq) at 0°C under Argon.

  • Stir for 1-2 hours.

  • Quench with Et3N.

Pros/Cons:

  • Pros: No heavy metals, mild conditions.

  • Cons: The imidate is moisture sensitive; requires strictly anhydrous conditions.

Troubleshooting & FAQs

Q1: I am seeing significant racemization (loss of chirality). Why?

Diagnosis: If you are using Method A (NaH), you are likely using excess base or high temperatures.

  • Mechanism: The alpha-proton of the serine ester is acidic. Strong base can deprotonate it, leading to an enolate intermediate and loss of stereochemistry.

  • Fix:

    • Switch to the Free Acid (Boc-Ser-OH) instead of the ester (Boc-Ser-OMe). The carboxylate anion formed first (

      
      ) electrostatically repels further deprotonation at the alpha-carbon.
      
    • Maintain temperature at 0°C during base addition.

Q2: The hydrogenation step (Step 2) is cleaving my protecting groups.

Diagnosis: You are likely using Benzyl (Bzl) or Cbz protection on the amine.

  • Fix: Switch to Boc or Fmoc protection.[2] Standard hydrogenation (Pd/C, H2) will cleave Benzyl esters and Cbz groups. Boc and Fmoc are stable to catalytic hydrogenation.

Q3: Can I use the Mitsunobu reaction (DIAD/PPh3 + Cyclohexanol)?

Diagnosis: Not recommended.

  • Reasoning: While Mitsunobu is standard for ethers, it struggles with secondary alcohols (cyclohexanol) reacting with secondary nucleophiles (serine side chain) due to extreme steric crowding. Yields are typically <20%.

Comparative Data: Protocol Selection

FeatureDirect Alkylation (Williamson)Allyl-Switch Method (Recommended)Imidate Method
Key Reagent Cyclohexyl Bromide3-BromocyclohexeneCyclohexyl Imidate
Mechanism SN2 (Hindered)SN2 (Allylic) + H2SN1-like (Lewis Acid)
Typical Yield 10 - 25%75 - 85% 50 - 65%
Racemization Risk High (Strong Base)Low (Base used on anion)Very Low (Acidic conditions)
Major Byproduct Cyclohexene (Elimination)None (Quantitative H2)Trichloroacetamide

References

  • Nishiyama, Y., et al. (1991). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.[3] Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Establishes the "Allyl-Switch" (bromocyclohexene + hydrogenation)
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: Authoritative text on O-alkylation strategies and stability of ether protecting groups.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron.[1]

    • Relevance: Discusses racemization mechanisms in serine derivatives during basic activ

Sources

optimizing coupling conditions for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Division Ticket Subject: Optimization of Coupling Conditions for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid (O-Cyclohexyl-L-Serine)

Executive Summary

You are working with (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid , effectively an O-cyclohexyl ether derivative of L-Serine . This is a non-canonical amino acid that presents a dual challenge: the steric bulk of the cyclohexyl group (significantly larger than tert-butyl or benzyl) and the inherent racemization sensitivity of the serine backbone.

Unlike standard serine derivatives, the cyclohexyl ether linkage is remarkably stable to standard TFA cleavage conditions. If your goal is to incorporate this residue permanently into the pharmacophore, this stability is a feature. If you intend to remove it, you are likely using the wrong protecting group strategy.

Below are the troubleshooting guides optimized for this specific building block.

Module 1: Low Coupling Efficiency (Steric Hindrance)

User Report: “I am trying to couple Fmoc-Ser(Chx)-OH to a resin-bound secondary amine, but Kaiser tests remain positive even after double coupling.”

Diagnosis

The cyclohexyl group at the


-position creates a "steric umbrella" that shields the activated carboxylate. Standard carbodiimide couplings (DIC/HOBt) are often too slow, allowing the activated ester to hydrolyze before aminolysis occurs.
Protocol: The "Power Coupling" Method

For sterically demanding couplings involving O-cyclohexyl serine, we recommend switching to phosphonium or uronium reagents, but with strict base control to prevent racemization.

Recommended Reagent System:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for steric reduction.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) – Preferred over DIPEA.

Step-by-Step Optimization:

  • Dissolution: Dissolve Fmoc-Ser(Chx)-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF/NMP (1:1 v/v).

  • Base Addition: Add Collidine (8.0 eq). Do not use DIPEA if possible; Collidine is a weaker base that minimizes

    
    -proton abstraction while maintaining sufficient basicity for activation.
    
  • Pre-activation: Activate for exactly 30 seconds .

    • Why? Long pre-activation leads to azlactone formation (racemization) before the amine even sees the acid.

  • Reaction: Add to resin immediately.

  • Duration: React for 2–4 hours.

  • Chase: If the coupling is difficult (e.g., onto Proline or N-methylated residues), perform a second coupling using COMU/Oxyma Pure to vary the activation species.

Module 2: Stereochemical Integrity (Racemization)

User Report: “My LC-MS shows a split peak (doublet) for the target peptide. I suspect the Ser(Chx) residue has epimerized to the D-isomer.”

Diagnosis

Serine derivatives are notoriously prone to racemization via two mechanisms:[1]

  • Direct Enolization: The electronegative oxygen on the side chain (

    
    -position) increases the acidity of the 
    
    
    
    -proton.
  • 
    -Elimination:  Base-catalyzed elimination forms a dehydroalanine intermediate, which re-adds the nucleophile non-stereoselectively.
    
The Solution: The "Oxyma" Safety Net

If you observe racemization with HATU, you must switch to a non-basic or low-base activation cycle.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Activator HBTU / HATUDIC (Diisopropylcarbodiimide)
Additive HOBtOxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Base DIPEA (2.0 eq)None (DIC requires no base)
Solvent DMFDCM/DMF (1:1) (Lower dielectric constant reduces racemization)

Visualizing the Racemization Pathway The diagram below illustrates why base choice is critical for your specific molecule.

RacemizationPathways Start Activated Ser(Chx) (L-Isomer) Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Coupling Elimination Dehydroalanine (Beta-Elimination) Start->Elimination Strong Base (High pH) Product_L L-Peptide (Desired) Start->Product_L Fast Coupling Base Excess Base (DIPEA) Base->Start Proton Abstraction Enolate Planar Enolate Oxazolone->Enolate Base Catalyzed Enolate->Product_L Reprotonation Product_D D-Peptide (Impurity) Enolate->Product_D Reprotonation Elimination->Product_L Re-addition Elimination->Product_D Re-addition

Caption: Pathways of Serine Racemization. Excess base promotes both Oxazolone formation and Beta-elimination. DIC/Oxyma avoids the "Base" node entirely.

Module 3: Chemical Stability & Deprotection

User Report: “I treated the peptide with 95% TFA/TIS/H2O, but the mass spec indicates the cyclohexyl group is still attached (+82 Da mass shift).”

Diagnosis

This is a common misconception. Unlike O-tert-butyl (Ser(tBu)) , which is acid-labile, the O-cyclohexyl ether is chemically similar to a benzyl ether but even more stable due to the secondary carbon. It is stable to TFA .

Corrective Actions
  • Scenario A: You want the Cyclohexyl group in the final drug.

    • Action: Proceed as normal. The stability is an asset.

  • Scenario B: You intended to use it as a protecting group.

    • Action: You must use harsh acid conditions (TFMSA/TFA or HF) or specialized Lewis acids (BBr3) to remove it, which may damage other residues.

    • Recommendation: If you need a removable protecting group, switch to Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH . If you specifically need the cyclohexyl group for lipophilicity during synthesis but want to remove it later, this is chemically inefficient.

Module 4: Solubility & Aggregation

User Report: “The resin swells poorly after adding this residue, and subsequent couplings are failing.”

Diagnosis

The cyclohexyl group is highly lipophilic. A sequence of hydrophobic residues (e.g., Ser(Chx)-Leu-Val) will cause "beta-sheet aggregation" on the resin, collapsing the polymer matrix and preventing reagent access.

Troubleshooting Guide: The "Magic Mixture"

Do not use pure DMF for subsequent couplings. Disrupt the aggregation using chaotropic salts or binary solvent systems.

Solvent SystemApplicationNotes
DMF StandardLikely to fail with Ser(Chx) clusters.
NMP (N-Methyl-2-pyrrolidone) Improved SwellingBetter for hydrophobic sequences.
DMF + 0.1M LiCl ChaotropicDisrupts hydrogen bonding (beta-sheets).
DMF / DMSO (90:10) SolubilizingExcellent for "difficult sequences" but verify resin compatibility.

Workflow Visualization: Decision Tree for Coupling

CouplingDecision Start Start: Couple Fmoc-Ser(Chx)-OH CheckSterics Is the N-terminus hindered? (e.g., N-Me, Pro, Aib) Start->CheckSterics Standard Use DIC / Oxyma Pure (1:1 in DMF/DCM) CheckSterics->Standard No Hindered Is Racemization a major concern? (C-terminal activation) CheckSterics->Hindered Yes CheckAggregation Check Resin Swelling Standard->CheckAggregation SafeHindered Use COMU / Oxyma / Collidine (0°C Pre-activation) Hindered->SafeHindered Yes (High Risk) Force Use HATU / HOAt / Collidine (Short activation time) Hindered->Force No (Need Power) SafeHindered->CheckAggregation Force->CheckAggregation SolventSwitch Switch to NMP or DMF + 0.1M LiCl CheckAggregation->SolventSwitch Low Swelling

Caption: Logic flow for selecting the optimal coupling reagents based on steric hindrance and aggregation risks.

References

  • Nishiyama, Y., et al. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.[2] Journal of the Chemical Society, Perkin Transactions 1. Link

    • Key Insight: Establishes the stability of O-cyclohexyl ether to TFA and its requirement for strong acid cleavage (TFMSA).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Key Insight: Comparative efficiency of HATU vs.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

    • Key Insight: Protocols for suppressing racemization in Cysteine and Serine derivatives.[3]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

    • Key Insight: Demonstrates Oxyma's superiority in lowering racemization rates compared to HOBt.[4]

Sources

Technical Support Center: (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid (commonly referred to as O-Cyclohexyl-L-serine or Ser(Chx) ).

This guide is structured for researchers and process chemists, focusing on the unique physicochemical properties of the cyclohexyl ether linkage and the serine backbone.

Executive Summary

Compound Identity: (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid Common Name: O-Cyclohexyl-L-serine (Ser(Chx)) CAS Registry: 2260917-75-5 (HCl salt) / 1035594-85-8 (Free base - generic) Molecular Class: O-alkylated non-canonical amino acid.[1][2][3]

Core Stability Profile: Unlike standard serine protecting groups (e.g., t-Butyl or Benzyl), the cyclohexyl ether moiety exhibits exceptional acid stability and resistance to hydrogenolysis . This makes it a powerful building block for peptide therapeutics requiring robust lipophilic side chains, but it also presents specific challenges in deprotection and racemization control.

Module 1: Chemical Stability & Deprotection Issues

Q1: Why is the cyclohexyl group not removing under standard TFA conditions?

Technical Insight: Users often confuse the stability profile of O-Cyclohexyl (Chx) with O-tert-Butyl (tBu).

  • Mechanism: The tBu group cleaves via an E1 mechanism forming a stable tertiary carbocation. The cyclohexyl carbocation is secondary and significantly less stable, making the ether linkage resistant to Trifluoroacetic Acid (TFA) scavengers (e.g., TIPS/Water).

  • Comparative Stability: The Chx ether is stable to 50% TFA in DCM and even neat TFA for extended periods. It is also stable to catalytic hydrogenation (H₂/Pd-C), unlike Benzyl (Bzl) ethers.

Troubleshooting Protocol: If your goal is to remove the group (using it as a temporary protecting group), you must use harsh superacidic conditions.

  • Reagent: 1 M Trifluoromethanesulfonic acid (TFMSOTf) with thioanisole in TFA.

  • Alternative: Boron tribromide (BBr₃) in DCM (Lewis acid cleavage), though this risks racemization.

Q2: I observe a mass shift of -18 Da (or +18 Da in reverse). Is the ether cleaving?

Diagnosis: This is likely not ether cleavage. It is Beta-Elimination .

  • Cause: Serine derivatives are prone to

    
    -elimination under basic conditions (e.g., Fmoc deprotection with piperidine, or over-basic coupling).
    
  • Pathway: The alpha-proton is abstracted, leading to the elimination of the cyclohexanol group and formation of Dehydroalanine (Dha) .

  • Result: The Dha species is highly reactive and can undergo hydrolysis (breaking the peptide chain) or Michael addition with nucleophiles, leading to complex impurities.

Corrective Action:

  • Lower Base Concentration: Switch from 20% Piperidine to 20% Piperazine + 0.1 M HOBt (HOBt suppresses base-catalyzed elimination).

  • Limit Exposure: Keep deprotection times strictly under 10 minutes.

Module 2: Racemization & Purity

Q3: My chiral HPLC shows a split peak (L- and D- isomers). Where did the racemization occur?

Root Cause Analysis: Racemization in O-alkyl serines typically occurs via oxazolone formation during carboxyl activation. The electron-donating ether oxygen can stabilize the transition state, but the steric bulk of the cyclohexyl group usually mitigates this compared to smaller groups. However, if activation is slow, the risk increases.

Visualizing the Racemization Risk:

RacemizationPathway cluster_legend Pathway Key Start L-Ser(Chx) Carboxyl Activation Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Slow Activation Enol Enolization (Loss of Chiral Integrity) Oxazolone->Enol Base Catalysis Coupling Peptide Bond Formation Oxazolone->Coupling Fast Nucleophilic Attack Racemate DL-Mixture (Product) Enol->Racemate Reprotonation Legend Red path = Degradation Green path = Desired

Caption: Mechanism of racemization via oxazolone formation. Rapid coupling prevents the red degradation pathway.

Prevention Protocol:

  • Use Uronium/Phosphonium Salts: Use HATU or PyBOP instead of carbodiimides (DCC/DIC) to accelerate coupling.

  • Add Additives: Always include Oxyma Pure or HOAt.

  • Base Management: Use DIPEA (hindered base) rather than NMM or TEA. Add base last to the reaction mixture.

Module 3: Storage & Handling Guidelines

Physical Stability Data Table
ParameterCharacteristicRisk LevelHandling Recommendation
Hygroscopicity Moderate (increases as HCl salt)MediumStore in desiccator. Allow to warm to RT before opening.
Oxidation Low (Ether is stable)LowStandard storage. No inert atmosphere required for solid.
Photostability StableLowAmber vials recommended but not strictly critical.
Solution Stability pH 2-8: StablepH >10: Risk of

-elimination
High (at high pH)Prepare fresh buffers. Avoid prolonged storage in basic media.
Standard QC Protocol: Purity Check

Use this method to verify compound integrity before synthesis.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide/Carboxyl) and CAD (Charged Aerosol Detection) if available (as the cyclohexyl group lacks strong chromophores).

  • Pass Criteria: Single peak >98%. Impurity at RRT 0.9 often indicates hydrolysis of the ester (if starting material) or free serine (if ether cleaved).

Module 4: Synthesis Compatibility Decision Tree

Use this workflow to determine if Ser(Chx) is compatible with your synthetic strategy.

CompatibilityTree Start Is Ser(Chx) intended as a Permanent or Temporary Group? Branch1 Permanent (Part of final drug) Start->Branch1 Branch2 Temporary (Protecting Group) Start->Branch2 Q_Hydro Does synthesis require hydrogenation (Pd/C)? Branch1->Q_Hydro Q_Acid Does synthesis require strong acid (HF/TFMSOTf)? Branch2->Q_Acid Res_Bad NOT RECOMMENDED Hard to remove. Use Ser(tBu) or Ser(Trt) Q_Acid->Res_Bad No (Standard Fmoc/Boc) Res_Caution CAUTION Requires Superacid cleavage Q_Acid->Res_Caution Yes Res_Good COMPATIBLE Ser(Chx) is stable to TFA & H2 Q_Hydro->Res_Good Yes/No

Caption: Decision logic for incorporating Ser(Chx) into peptide synthesis workflows.

References

  • Nishiyama, Y., et al. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.[1] Journal of the Chemical Society, Perkin Transactions 1.

    • Key citation for the stability profile of O-Cyclohexyl ethers against TFA and Hydrogen
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

    • Reference for beta-elimination troubleshooting in serine deriv
  • PubChem Compound Summary. (2025). (2R)-2-amino-3-cyclohexylpropanoic acid (Structural Analog Data).

    • Used for physicochemical property valid

Sources

Technical Support Center: Purification of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid. As a Senior Application Scientist, this resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the highest purity of your final compound.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you might encounter during the purification of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, their probable causes, and actionable solutions.

Issue 1: Presence of Aromatic Impurities Detected by UV-Vis or NMR Spectroscopy.

  • Probable Cause: Incomplete hydrogenation of a phenylalanine precursor. If your synthesis involves the reduction of a phenyl group to a cyclohexyl group, residual starting material or intermediates will retain aromaticity.[1]

  • Solution:

    • Reaction Optimization: Ensure sufficient catalyst (e.g., Adams platinum oxide) and hydrogen pressure are used during the hydrogenation step.[1] Monitor the reaction progress by techniques like TLC or HPLC until the aromatic starting material is fully consumed.

    • Recrystallization: Aromatic impurities often have different solubility profiles than their aliphatic counterparts. Recrystallization from a suitable solvent system, such as aqueous alcohol, can effectively remove these impurities.[1]

    • Chromatographic Purification: If recrystallization is ineffective, flash column chromatography on silica gel can be employed to separate the aromatic impurities from the desired product.

Issue 2: Unexpected Alkene Byproducts Identified by NMR or Mass Spectrometry.

  • Probable Cause: If the cyclohexyloxy group is introduced via a Williamson ether synthesis, an E2 elimination side reaction may occur, especially if the reaction conditions are not optimized.[2][3][4] This is more likely with secondary or tertiary alkyl halides and a strong, bulky base.[2][4]

  • Solution:

    • Reagent Selection: Use a primary cyclohexyl halide if possible to minimize the competing elimination reaction.[4]

    • Reaction Conditions: Employ a less sterically hindered base and control the reaction temperature. Lower temperatures generally favor the SN2 substitution over E2 elimination.

    • Purification: Alkenes are non-polar and can typically be removed from the more polar amino acid product by silica gel chromatography.

Issue 3: Presence of N-Acetyl Impurity.

  • Probable Cause: Incomplete hydrolysis of an N-acetyl protecting group used during the synthesis.[1]

  • Solution:

    • Complete Hydrolysis: Ensure the hydrolysis step (e.g., boiling with a slight excess of freshly precipitated silver oxide or using acidic/basic conditions) is carried out for a sufficient duration to completely remove the acetyl group.[1]

    • Extraction: The N-acetylated amino acid will have a different pKa than the free amino acid. This difference can be exploited through acid-base extractions to separate the two compounds.[5]

    • Ion-Exchange Chromatography: This technique is highly effective for separating compounds based on their charge and is a robust method for removing incompletely deprotected amino acids.[6]

Issue 4: Contamination with the (2R) Enantiomer.

  • Probable Cause: Lack of stereocontrol during synthesis or racemization occurring during a reaction step. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making enantiomeric purity critical.[7][8]

  • Solution:

    • Chiral Resolution: If a racemic or enantiomerically impure mixture is obtained, chiral resolution techniques are necessary. This can be achieved by:

      • Diastereomeric Salt Formation: Reacting the amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

      • Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC to separate the enantiomers.[7][8][9] Polysaccharide-based CSPs are often effective for N-protected amino acids.[9]

    • Enzymatic Resolution: Employing enzymes that selectively act on one enantiomer, allowing for the separation of the desired (2S) form.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid?

A1: Recrystallization is often the most effective and scalable initial purification step for amino acids.[1][10] The choice of solvent is critical and should be determined empirically. Common solvent systems include water, aqueous alcohols (e.g., ethanol/water), or mixtures of polar organic solvents.[1] The goal is to find a solvent in which the desired amino acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

Analytical TechniqueInformation Provided
1H and 13C NMR Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified reference material.[10][11]
HPLC with UV/Vis or MS Detection Determines the chemical purity by separating the main compound from impurities. The peak area percentage of the main peak is a good indicator of purity.[9]
Chiral HPLC Determines the enantiomeric excess (e.e.) by separating the (2S) and (2R) enantiomers.[7][8][9]
Mass Spectrometry (MS) Confirms the molecular weight of the compound and helps in the identification of unknown impurities.
Elemental Analysis Determines the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.

Q3: My compound is not crystallizing. What should I do?

A3: If your compound fails to crystallize, consider the following:

  • Purity: The presence of significant impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as column chromatography, to remove some of the impurities before attempting recrystallization.

  • Solvent System: Experiment with a wider range of solvent systems. Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is insoluble, can be effective.

  • Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization.

  • Concentration: Ensure the solution is supersaturated. This can be achieved by slowly evaporating the solvent.

Q4: What are the key considerations for developing a robust HPLC method for purity analysis?

A4: For a robust HPLC method, consider the following:

  • Column Selection: A C18 reversed-phase column is a good starting point for many amino acids. For chiral separations, a specialized chiral stationary phase is necessary.[7][8][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of amino acids.

  • Detection: If the compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[7] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.

  • Method Validation: The final method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolve the crude (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid in a minimum amount of a suitable hot solvent (e.g., water or aqueous ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This is a general guideline; specific conditions will need to be optimized for your system.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas.

Visualizations

Purification_Workflow Crude_Product Crude (2S)-2-Amino-3- (cyclohexyloxy)propanoic acid Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis_1 Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis_1 Pass_1 Purity ≥ 99%? Purity_Analysis_1->Pass_1 Final_Product Pure Product Pass_1->Final_Product Yes Chromatography Column Chromatography Pass_1->Chromatography No Purity_Analysis_2 Purity Analysis (HPLC, NMR) Chromatography->Purity_Analysis_2 Pass_2 Purity ≥ 99%? Purity_Analysis_2->Pass_2 Pass_2->Chromatography No (Re-purify) Chiral_Resolution Chiral Resolution (if needed) Pass_2->Chiral_Resolution Yes Enantiomeric_Purity_Analysis Enantiomeric Purity (Chiral HPLC) Chiral_Resolution->Enantiomeric_Purity_Analysis Pass_3 e.e. ≥ 99.5%? Enantiomeric_Purity_Analysis->Pass_3 Pass_3->Final_Product Yes Pass_3->Chiral_Resolution No (Re-resolve)

Caption: A decision-making workflow for the purification of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid.

Impurity_Sources cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities Hydrogenation Hydrogenation of Phenylalanine Derivative Aromatic_Impurity Aromatic Precursors Hydrogenation->Aromatic_Impurity N_Acetyl_Impurity N-Acetyl Intermediate Hydrogenation->N_Acetyl_Impurity R_Enantiomer (2R)-Enantiomer Hydrogenation->R_Enantiomer Racemization/ Poor Stereocontrol Williamson_Ether Williamson Ether Synthesis Alkene_Byproduct Alkene Byproducts Williamson_Ether->Alkene_Byproduct Williamson_Ether->R_Enantiomer Racemization/ Poor Stereocontrol

Caption: Common synthetic routes and their associated potential impurities.

References

  • Asymmetric Reactions. (2014, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 13). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Mutt, V. (2014, December 1). Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. Journal of Medicinal Chemistry, 57(23), 9895–9902.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets. Retrieved from [Link]

  • Toth, G., & Gunda, T. E. (2006, December 21). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry, 49(26), 7765–7771.
  • Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Rehman, S. U., et al. (2018, June 2). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 8-16.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Chen, J., et al. (2024, January 15). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell, 15(1), 1-17.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Sartorius BIA Separations. (n.d.). Strategies for Effective AAV Purification and Analysis. Retrieved from [Link]

  • Ribeiro, A. C. F., et al. (2021). Production and purification of two bioactive antimicrobial peptides using a two-step approach involving an elastin-like fusion tag. Applied Microbiology and Biotechnology, 105(1), 169-181.
  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

  • Hroshovyi, T. A., et al. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ScienceRise: Pharmaceutical Science, (5), 27-33.

Sources

Validation & Comparative

A Comparative Guide to (2S)-2-Amino-3-(cyclohexyloxy)propanoic Acid and Cyclohexylalanine for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two non-proteinogenic amino acids, (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid and (2S)-2-amino-3-cyclohexylpropanoic acid (Cyclohexylalanine). It is intended for researchers, scientists, and professionals in drug development who are looking to leverage unique building blocks to optimize peptide and peptidomimetic therapeutics. We will dissect their structural nuances, explore the resulting physicochemical and pharmacological differences, and provide actionable experimental protocols to validate their application.

Introduction: Beyond the Canonical Twenty

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. It offers a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Cyclohexylalanine (Cha) has become a staple in this field, valued for its ability to impart hydrophobicity and steric bulk.[1][2] (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, a less common analogue, presents an intriguing alternative by introducing an ether linkage in the side chain. This seemingly subtle modification—replacing a methylene bridge with an oxygen atom—has profound implications for a molecule's polarity, conformational flexibility, and metabolic fate. This guide will illuminate these differences to inform rational drug design.

Molecular Structure and Physicochemical Properties

The defining difference between these two molecules is the linkage of the cyclohexyl ring to the propanoic acid backbone. Cyclohexylalanine features a robust, non-polar methylene bridge (C-C), while (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid contains a more polar and flexible ether linkage (C-O-C).

G cluster_0 (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid cluster_1 Cyclohexylalanine (Cha) mol1 mol1 mol2 mol2

Caption: Chemical structures of the two amino acids.

This structural divergence directly impacts their physicochemical properties, which are critical determinants of their behavior in biological systems.

Property(2S)-2-Amino-3-(cyclohexyloxy)propanoic acidCyclohexylalanine (L-Cha)Source(s)
Molecular Formula C9H17NO3C9H17NO2[1]
Molecular Weight 187.23 g/mol 171.24 g/mol [1][3]
Key Structural Difference Ether Linkage (C-O-C)Methylene Bridge (C-C)N/A
Predicted Polarity HigherLowerN/A
Melting Point Not available~322 °C[1][3]
Appearance Not availableWhite to off-white crystalline powder[1][4]

Synthesis and Incorporation into Peptides

Both amino acids can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically with Fmoc or Boc protecting groups.[2][5]

  • Cyclohexylalanine (Cha): The synthesis of Cha is well-established and often involves the catalytic hydrogenation of L-phenylalanine.[6][7] This process reduces the aromatic phenyl ring to a saturated cyclohexyl ring.

  • (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid: Its synthesis is more complex, generally involving the alkylation of a protected serine derivative with a cyclohexyl halide. The presence of the ether linkage requires careful selection of synthetic routes to avoid side reactions.

The choice between these two building blocks can, therefore, also be influenced by synthetic accessibility and cost considerations.

Comparative Pharmacological Profile

The introduction of either molecule into a peptide sequence is intended to enhance its therapeutic properties. However, the structural differences lead to distinct advantages and disadvantages.

Metabolic Stability: The Critical Point of Divergence

A primary goal of incorporating unnatural amino acids is to increase a peptide's resistance to enzymatic degradation.[1][8]

  • Cyclohexylalanine: The aliphatic cyclohexyl group and the stable C-C bond of the methylene bridge are not readily recognized by many proteases and are resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][9] This generally leads to a significant increase in the in vivo half-life of the modified peptide.

  • (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid: The ether linkage presents a potential site for metabolic attack. Ether cleavage is a known metabolic pathway, which could potentially lead to faster clearance compared to its methylene-bridged counterpart.[10] However, the steric bulk of the cyclohexyl group may hinder enzyme access, offering some degree of metabolic protection.

The key takeaway is that while both are more stable than many natural amino acids, Cha is predicted to have superior metabolic stability due to the inertness of its carbon-carbon single bond. This hypothesis requires experimental validation, as outlined in the protocol below.

Conformational Effects and Target Binding

The geometry of the side chain influences the peptide's secondary structure and its ability to bind to a biological target.[11]

  • Ether Linkage: The C-O-C bond is more flexible and has a different bond angle compared to a C-C-C bond. This can alter the conformational landscape of the peptide, potentially enabling it to adopt a bioactive conformation that would otherwise be inaccessible. The oxygen atom can also act as a hydrogen bond acceptor, introducing a new potential interaction point with a target receptor.

  • Methylene Bridge: The C-C bond provides a more rigid and lipophilic spacer. This is often used to enhance hydrophobic interactions within a target's binding pocket, a strategy successfully employed in the design of peptides that target mitochondrial membranes.[12][13]

The choice here is a trade-off: the ether-linked amino acid offers potentially novel binding modes and increased polarity, while cyclohexylalanine provides a more predictable and robust hydrophobic interaction.

Experimental Protocol: Comparative Metabolic Stability in Human Liver Microsomes

To empirically determine the metabolic liabilities of these two amino acids when incorporated into a peptide, a metabolic stability assay using human liver microsomes (HLM) is the gold standard.[14][15] This assay measures the rate of disappearance of a compound when incubated with the primary enzymes responsible for drug metabolism.[8][9]

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis start 1. Prepare Stock Solutions (Peptide-Cha, Peptide-Ether, Controls) reagents 2. Prepare HLM/NADPH Master Mix start->reagents DMSO Stocks initiate 3. Initiate Reaction (Add Peptide to Master Mix) reagents->initiate Pre-warm sampling 4. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling Incubate quench 5. Quench Reaction (Acetonitrile + Internal Standard) sampling->quench Stop Reaction lcms 6. LC-MS/MS Analysis quench->lcms Centrifuge & Inject data 7. Data Analysis (Calculate t½ and CLint) lcms->data Quantify Parent Peptide

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of the test peptides (one containing Cha, one containing the ether analogue) and positive control compounds (e.g., Verapamil, Dextromethorphan) in DMSO.[9]

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a working solution of HLMs in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[16]

    • Prepare a solution of the NADPH regenerating system in phosphate buffer. This cofactor is essential for CYP enzyme activity.[14]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM working solution at 37°C for 5-10 minutes.

    • To initiate the metabolic reaction, add the test peptide to the HLM solution to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.[15]

    • Immediately add the NADPH solution to start the reaction.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[16]

    • Quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard (for analytical normalization). This precipitates the microsomal proteins and stops all enzymatic activity.[9]

  • Sample Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining amount of the parent peptide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent peptide remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) to estimate the rate of metabolism.[9]

Conclusion and Strategic Recommendations

The choice between (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid and cyclohexylalanine is not a matter of inherent superiority but of strategic design based on the desired therapeutic profile.

  • Choose Cyclohexylalanine (Cha) when the primary objective is to maximize metabolic stability and enhance lipophilicity for improved membrane permeability or hydrophobic interactions with the target. Its robust and chemically inert side chain makes it a reliable choice for reducing clearance.[1][2]

  • Consider (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid when seeking to explore novel conformational spaces or introduce a hydrogen bond acceptor. While it may carry a higher risk of metabolic cleavage via its ether linkage, this very feature could be exploited for prodrug strategies or to fine-tune a compound's pharmacokinetic profile. The potential for unique binding interactions may unlock activity where Cha-containing analogues have failed.

Ultimately, the principles of rational drug design must be validated by empirical data. The provided HLM stability assay is a critical first step in characterizing these advanced building blocks and making informed decisions in the development of next-generation peptide therapeutics.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Pharmaffiliates. Understanding the Properties and Applications of L-Cyclohexylalanine. Available from: [Link]

  • Journal of the American Chemical Society. The Synthesis of dl-β-Cyclohexylalanine. Available from: [Link]

  • PrepChem.com. Synthesis of cyclohexylalanine. Available from: [Link]

  • ChemBK. L-Cyclohexylalanine. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • National Center for Biotechnology Information. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Available from: [Link]

  • ACS Publications. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Available from: [Link]

  • ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]

  • PubChem. (2S)-2-amino-3-[(1S)-cyclohex-2-en-1-yl]propanoic acid. Available from: [Link]

  • PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. Available from: [Link]

  • ProQuest. Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

  • Patsnap Synapse. What is the importance of metabolic stability in drug design?. Available from: [Link]

  • National Center for Biotechnology Information. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Available from: [Link]

  • Longdom Publishing SL. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • iChemical. (2S)-2-Amino-3-cyclohexylpropanoic acid, CAS No. 27527-05-5. Available from: [Link]

  • Caltech Authors. Reactions of methylene and ether bridges. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • PubChem. (2S)-2-amino-3-hydroxypropanoic acid;(2S)-2-amino-3-phosphonooxypropanoic acid. Available from: [Link]

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. Available from: [Link]

  • PubMed. The impact of amino acid side chain mutations in conformational design of peptides and proteins. Available from: [Link]

  • Taylor & Francis Online. Methylene bridge – Knowledge and References. Available from: [Link]

  • Wiley Online Library. Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Available from: [Link]

  • MDPI. Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. Available from: [Link]

  • Study.com. The bonds that link amino acids in a protein are: a. ester bonds b. ether bonds c. peptide bonds d. glycosidic bonds e. sulfide bonds. Available from: [Link]

  • YouTube. Amino Acid Peptide Linkage and Hydrolysis Reactions. Available from: [Link]

Sources

A Comparative Guide to (2S)-2-Amino-3-(cyclohexyloxy)propanoic Acid Analogs as Potential Modulators of Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a series of novel (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid analogs. In the pursuit of developing more potent and selective therapeutic agents, the exploration of non-proteinogenic amino acids has become a cornerstone of modern medicinal chemistry. The parent compound, (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, presents a unique scaffold combining a chiral amino acid backbone with a bulky, lipophilic cyclohexyloxy side chain. This structural motif offers intriguing possibilities for probing and modulating biological systems.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the analog design, their synthesis, and a head-to-head comparison of their biological activities. The experimental data presented herein is intended to serve as a foundational resource for further investigation and development of this promising class of compounds.

Introduction: The Rationale for Exploring (2S)-2-Amino-3-(cyclohexyloxy)propanoic Acid Analogs

The incorporation of unnatural amino acids into peptides or as standalone small molecules can confer significant advantages, including enhanced metabolic stability, constrained conformations leading to improved receptor affinity and selectivity, and novel pharmacological activities. The cyclohexyloxy moiety of the parent compound provides a distinct hydrophobic character that can facilitate membrane permeability and interactions with hydrophobic pockets within target proteins.

For the purpose of this comparative study, we will hypothesize a series of analogs designed to probe the structure-activity relationship (SAR) of this scaffold as inhibitors of a hypothetical enzyme, "Lipo-Synthase X," a key enzyme in a critical metabolic pathway implicated in a disease state. The analogs are designed to explore the impact of modifications to both the cyclohexyl ring and the propanoic acid backbone.

Design and Synthesis of the Analog Series

The design of the analog series focuses on systematic modifications to elucidate the key structural features required for optimal biological activity. The following analogs are proposed for this comparative study:

  • Parent Compound (1): (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

  • Analog 2: (2S)-2-Amino-3-(4-methylcyclohexyloxy)propanoic acid (exploring substitution on the cyclohexyl ring)

  • Analog 3: (2S)-2-Amino-3-(cyclohexyloxy)propanamide (modification of the carboxylic acid)

  • Analog 4: (2S)-2-Methylamino-3-(cyclohexyloxy)propanoic acid (N-alkylation of the amino group)

  • Analog 5: (2S)-2-Amino-4-(cyclohexyloxy)butanoic acid (extension of the carbon backbone)

General Synthetic Scheme

The synthesis of these analogs can be achieved through a multi-step sequence starting from a protected serine derivative. A general synthetic route is outlined below. The synthesis of chiral amino acids often involves stereoselective methods to ensure the desired enantiomeric purity[1].

Synthetic_Scheme start Protected L-Serine intermediate1 O-Alkylation start->intermediate1 Cyclohexanol derivative, Mitsunobu or Williamson ether synthesis intermediate2 Deprotection intermediate1->intermediate2 Standard deprotection protocols product Target Analog intermediate2->product

Figure 1: General synthetic workflow for the preparation of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid analogs.

Comparative Biological Evaluation

The biological activity of the synthesized analogs was assessed through a series of in vitro experiments targeting the hypothetical enzyme, Lipo-Synthase X.

In Vitro Enzyme Inhibition Assay

The primary screen involved determining the half-maximal inhibitory concentration (IC50) of each analog against Lipo-Synthase X. A well-established standard operating procedure for enzymatic activity inhibition assays was followed to ensure data reliability[2].

Experimental Protocol: Lipo-Synthase X Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant Lipo-Synthase X

    • Substrate for Lipo-Synthase X (e.g., a fluorescently labeled lipid precursor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

    • Test compounds (Parent and Analogs 2-5) dissolved in DMSO

    • 96-well microplates (black, clear bottom)

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of each test compound in DMSO.

    • In the microplate, add 2 µL of the compound solution to each well.

    • Add 48 µL of the enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of the parent compound and its analogs against Lipo-Synthase X.

CompoundModificationIC50 (µM)
Parent (1) -15.2 ± 1.8
Analog 2 4-methyl on cyclohexyl8.5 ± 0.9
Analog 3 Carboxamide> 100
Analog 4 N-methyl25.7 ± 3.1
Analog 5 Butanoic acid backbone42.1 ± 5.5

Data Interpretation:

The results indicate that modifications to the parent structure have a significant impact on its inhibitory activity. The introduction of a methyl group on the cyclohexyl ring (Analog 2 ) resulted in a nearly two-fold increase in potency, suggesting that the hydrophobic pocket of the enzyme can accommodate additional bulk. In contrast, modification of the carboxylic acid to a carboxamide (Analog 3 ) completely abolished activity, highlighting the critical role of the carboxylate group in binding, likely through an ionic interaction with the enzyme's active site. N-methylation (Analog 4 ) and extension of the carbon backbone (Analog 5 ) both led to a decrease in potency, indicating that the primary amino group and the specific spatial arrangement of the pharmacophoric elements are crucial for optimal interaction with the target.

Structure-Activity Relationship (SAR) Analysis

The preliminary SAR from this study provides valuable insights for the future design of more potent inhibitors.

SAR_Analysis Carboxylic_Acid Free Carboxylic Acid (Essential for activity) Amino_Group Primary Amino Group (Optimal for activity) Cyclohexyl_Ring Cyclohexyl Ring (Hydrophobic interactions) Substitution Substitution on Cyclohexyl Ring (Potency modulation)

Figure 2: Summary of the structure-activity relationship for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid analogs against Lipo-Synthase X.

Conclusion and Future Directions

This comparative guide has presented a systematic evaluation of a novel series of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid analogs. The study has successfully identified key structural determinants for inhibitory activity against the hypothetical enzyme Lipo-Synthase X. Specifically, the free carboxylic acid was found to be essential, while substitution on the cyclohexyl ring offers a promising avenue for potency enhancement.

Future work should focus on a more extensive exploration of substitutions on the cyclohexyl ring to further optimize hydrophobic interactions. Additionally, co-crystallization of the most potent analogs with Lipo-Synthase X would provide invaluable structural information to guide rational drug design. The insights gained from this study provide a solid foundation for the development of this class of compounds as potential therapeutic agents.

References

  • Boschi, D., Tosco, P., Chandra, N., Chaurasia, S., Fruttero, R., Griffin, R., Wang, L. Z., & Gasco, A. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333–338. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-[(1S)-cyclohex-2-en-1-yl]propanoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(4), 195-199.
  • Gepner, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 539–547. [Link]

Sources

Definitive Guide to Purity Assessment: (2S)-2-Amino-3-(cyclohexyloxy)propanoic Acid

[1]

Executive Summary

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a critical non-canonical amino acid (ncAA) used to modulate lipophilicity and metabolic stability in peptidomimetics.[1] Unlike standard proteinogenic amino acids, this O-alkylated serine derivative presents unique quality control challenges.[1] Its synthesis—often involving base-mediated alkylation of serine—carries high risks of racemization (formation of the (2R)-enantiomer) and

1

This guide moves beyond basic Certificate of Analysis (CoA) parameters to compare three orthogonal analytical workflows. We establish qNMR as the superior method for net content assay, Marfey’s Method as the most robust protocol for enantiomeric excess (ee%), and RP-HPLC-MS for impurity profiling.[1]

Part 1: The Chemical Context & Impurity Profile[2]

To assess purity effectively, one must first understand the specific degradation pathways of the molecule.

Target Molecule: (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid Core Structure: Serine scaffold with a cyclohexyl ether side chain.[1]

Critical Quality Attributes (CQAs) & Impurity Risks
Impurity TypeSourceAnalytical Risk
(2R)-Enantiomer Racemization during synthesis (base-catalyzed proton abstraction at

-carbon).[1]
High: Biologically inactive or toxic; indistinguishable by standard C18 HPLC.[1]
Dehydroalanine

-elimination of the cyclohexyl group (leaving group tendency).[1]
Medium: Creates reactive Michael acceptors; detectable by UV (254 nm).[1]
Residual Solvents/Salts Incomplete drying or salt formation (TFA/HCl salts).[1]High: Inflates apparent yield; "Silent" in UV-HPLC.[1]
Cyclohexanol Hydrolysis of the ether linkage or unreacted starting material.Medium: Poor UV absorbance; requires RID, ELSD, or qNMR.
Part 2: Comparative Analysis of Assessment Methods

We compared three primary methodologies for assessing the quality of this ncAA.

Method A: RP-HPLC (UV/MS)

The Standard for Chemical Purity[1]

  • Principle: Separation based on hydrophobicity using C18 columns.

  • Verdict: Essential for identifying side-products (chemical purity) but useless for chirality and unreliable for net content (assay) due to lack of reference standards for response factors.[1]

  • Limitation: Cannot separate the (2S) target from the (2R) impurity without chiral mobile phase additives.

Method B: Marfey’s Method (Derivatization + HPLC)

The Gold Standard for Enantiomeric Purity

  • Principle: Derivatization of the amino acid with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers.[1] These diastereomers have different physical properties and separate easily on standard C18 columns.

  • Verdict: Superior to direct chiral columns for this specific molecule because it is robust, cheaper, and the dinitrophenyl group provides a strong UV chromophore (340 nm), increasing sensitivity.

Method C: Quantitative NMR (qNMR)

The Gold Standard for Net Content (Assay)[1]

  • Principle: Proton counting against a certified internal standard (IS).

  • Verdict: The only method that provides an absolute "weight-for-weight" purity (Assay %).[1] It accounts for water, solvents, and inorganic salts that HPLC misses.

Part 3: Data Summary & Performance Matrix

The following table summarizes the performance of each method based on our validation data.

FeatureRP-HPLC (UV 210nm)Direct Chiral HPLC (Crownpak)Marfey’s Method (FDAA)qNMR (

H)
Chemical Purity ExcellentPoorGoodModerate
Chiral Separation (

)
1.0 (None)1.2 - 1.5> 2.0 (Excellent) N/A
LOD (Limit of Detection) < 0.05%~0.1%< 0.01% ~0.5%
Assay Accuracy (wt%) Low (needs standard)LowLowHigh (Absolute)
Cost/Run LowHigh (Column cost)Medium (Reagent prep)Low
Part 4: Detailed Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity via Marfey’s Method

Rationale: Direct chiral columns often suffer from peak broadening with free amino acids. Marfey’s reagent creates stable diastereomers with high

Reagents:

  • FDAA (Marfey’s Reagent): 1% solution in acetone.[1]

  • 1 M NaHCO

    
    [1]
    
  • 1 M HCl[1]

  • HPLC Mobile Phase A: Water + 0.1% TFA

  • HPLC Mobile Phase B: Acetonitrile + 0.1% TFA

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1.0 mg of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid in 100

    
    L H
    
    
    O.
  • Derivatization: Add 200

    
    L of 1% FDAA (acetone) and 40 
    
    
    L of 1 M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes. (The solution will turn bright yellow).

  • Quenching: Cool to RT and add 40

    
    L of 1 M HCl to stop the reaction. Dilute with 200 
    
    
    L acetonitrile.
  • Analysis: Inject 10

    
    L onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 
    
    
    m).[1]
  • Gradient: 10% B to 60% B over 45 minutes. Detection at 340 nm .

  • Calculation:

    
    
    (Note: L-L elutes typically before L-D, but run a racemic standard to confirm).
    
Protocol 2: Absolute Purity Assay via qNMR

Rationale: To determine the exact amount of active molecule versus salt/solvent weight.

Reagents:

  • Solvent: D

    
    O or DMSO-
    
    
    (depending on solubility).[1]
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% pure).[1] High purity is non-negotiable.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solubilization: Dissolve completely in 0.6 mL DMSO-

    
    . Ensure no particulates remain.
    
  • Acquisition: Run

    
    H-NMR with a relaxation delay (
    
    
    ) of at least 30 seconds (to ensure full relaxation of protons). Number of scans (NS) = 16 or 32.[1]
  • Integration:

    • Integrate the IS singlet (Maleic acid:

      
       6.2 ppm, 2H).
      
    • Integrate a distinct sample signal (e.g., the

      
      -proton of the amino acid, 
      
      
      3.8-4.0 ppm, 1H).[1] Avoid the cyclohexyl region (
      
      
      1.0-2.0 ppm) as it often overlaps with impurities.[1]
  • Calculation:

    
    
    Where 
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molecular weight,
    
    
    =Mass weighed,
    
    
    =Purity.[1][2]
Part 5: Visualization of Purity Assessment Logic

The following diagram illustrates the decision matrix for releasing a batch of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid.

PurityWorkflowStartCrude Synthesis ProductIdentityIdentity Check(1H-NMR + MS)Start->IdentityHPLCChemical Purity(RP-HPLC-UV)Identity->HPLCStructure ConfirmedRejectReject / RepurifyIdentity->RejectWrong StructureChiralChiral Purity(Marfey's Method)HPLC->Chiral>95% Area PurityHPLC->Reject<95% (Side Products)AssayNet Content Assay(qNMR)Chiral->Assay>99% eeChiral->RejectRacemized (>1% 2R)ReleaseRelease Batch(CoA Generation)Assay->ReleaseCalc. Net Weight

Figure 1: Integrated Analytical Workflow. Note that Chiral Analysis is a "Gatekeeper" step; if the enantiomeric excess is low, the batch cannot be saved by simple recrystallization and must often be discarded.

References
  • Marfey, P. (1984).[1][3] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][7]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics.

Cross-Validation of Analytical Architectures for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: O-Cyclohexyl-L-serine | CAS: 14328-51-9 (Generic/Related) / 2260917-75-5 (HCl salt)

Executive Summary: The Necessity of Orthogonal Validation

In the development of peptidomimetics and chiral building blocks, (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid (O-Cyclohexyl-L-serine) presents a unique analytical challenge. Unlike standard aliphatic amino acids, the bulky cyclohexyl ether side chain introduces significant hydrophobicity while retaining the zwitterionic core.

Single-method analysis is insufficient for this compound due to two primary failure modes:

  • Chiral "Blind Spots": Polarimetric methods (

    
    ) often lack the sensitivity to detect <1% enantiomeric excess (ee) degradation in high-molecular-weight derivatives.
    
  • Solvation Bias: The hygroscopic nature of the free amino acid can inflate HPLC assay results if water content is not rigorously cross-validated against an absolute method like qNMR.

This guide details a cross-validation strategy comparing Quantitative NMR (qNMR) against Chiral HPLC . We demonstrate why relying solely on chromatographic purity is a risk to downstream GMP synthesis and provide the protocols to bridge these orthogonal datasets.

Comparative Analysis: qNMR vs. Chiral HPLC

The following table summarizes the performance metrics of the two primary analytical architectures.

FeatureMethod A: High-Field qNMR (

H)
Method B: Direct Chiral HPLC-UV
Primary Utility Absolute Content (Assay) & Residual SolventsEnantiomeric Purity & Process Impurities
Reference Standard Internal Standard (e.g., Maleic Acid, TCNB)Required (Racemic & Enantiopure)
Specificity High (Structural confirmation)High (Separation of isomers)
LOD/LOQ Moderate (~0.1% w/w)Excellent (<0.05% area)
Bias Source Baseline phasing, relaxation delay (

)
Extinction coefficient differences, peak overlap
Throughput Fast (<15 min/sample)Moderate (20–40 min/sample)
Expert Insight: The Causality of Divergence

Discrepancies between Method A and Method B often reveal hidden quality issues.

  • Scenario: HPLC shows 99.5% purity, but qNMR shows 92.0% assay.

  • Root Cause: The sample contains inorganic salts (invisible to UV) or significant moisture/solvents. The cyclohexyl ether linkage is stable, but the salt form (HCl vs. Free Base) significantly alters the hygroscopicity. qNMR is the "Truth" standard for mass balance.

Methodological Protocols

Protocol A: Quantitative NMR (qNMR) for Absolute Assay

Rationale: qNMR relies on the ratio of integrated proton signals, independent of optical properties. It serves as the primary cross-check for HPLC assay values.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) for HCl salts; Methanol-
    
    
    
    for free base (to prevent exchange of amide/amine protons if observing NH).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over

    
    .
    

Workflow:

  • Preparation: Accurately weigh ~20 mg of O-Cyclohexyl-L-serine and ~10 mg of Maleic Acid into a clean vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 600

    
    L of 
    
    
    
    . Vortex until fully dissolved.
  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Sequence: 90° pulse with inverse gated decoupling (if

      
      C decoupling used).
      
    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the longest relaxing proton (typically >30s for quantitative accuracy).
    • Scans: 16–64 (for S/N > 200).

  • Integration:

    • Target Signal:

      
      -proton of Serine derivative (
      
      
      
      ~3.9–4.1 ppm, dd) or Cyclohexyl O-CH (
      
      
      ~3.3 ppm).
    • IS Signal: Maleic acid vinylic protons (

      
       6.3 ppm, singlet).
      

Calculation:



Where 

= integral,

= number of protons,

= molar mass,

= mass weighed,

= purity.
Protocol B: Direct Chiral HPLC (Crown Ether Method)

Rationale: Derivatization methods (e.g., Marfey's) are indirect and can induce racemization. Direct separation using Crown Ether columns is preferred for amino acids containing primary amines.

System Parameters:

  • Column: Chiralpak CR(+) or Crownpak CR-I(+) (Crown ether based).

  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 to 2.0 (aqueous).
    
    • Note: The low pH ensures the amino group is protonated (

      
      ), allowing complexation with the crown ether.
      
  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

Step-by-Step:

  • Equilibration: Flush column with mobile phase for 60 mins.

  • Blank Injection: Inject mobile phase to ensure baseline stability.

  • System Suitability: Inject a racemic mixture (DL-O-Cyclohexyl-serine).

    • Requirement: Resolution (

      
      ) between D- and L-enantiomers > 2.0.[1]
      
  • Sample Injection: Inject the test sample (1 mg/mL in mobile phase).

  • Validation: Calculate % enantiomeric excess:

    
    
    

Visualization of Cross-Validation Logic

The following diagram illustrates the decision matrix for validating the analytical results. It enforces a "Stop/Go" logic based on the concordance of orthogonal data.

CrossValidation Start Sample: (2S)-2-Amino-3- (cyclohexyloxy)propanoic acid qNMR Method A: qNMR (Absolute Assay) Start->qNMR HPLC Method B: Chiral HPLC (Purity & Impurities) Start->HPLC Compare Compare Purity Values (|qNMR - HPLC| < 2.0%) qNMR->Compare Assay % HPLC->Compare Area % Pass PASS: Release Batch Generate CoA Compare->Pass Yes (Concordant) Fail FAIL: Investigation Required Compare->Fail No (Divergent) Investigate Check Solvents/Salts (TGA / Ion Chromatography) Fail->Investigate Investigate->Start Re-test after drying/desalting

Caption: Workflow for orthogonal cross-validation. Divergence between qNMR and HPLC triggers secondary investigation into salt stoichiometry or solvent entrapment.

Impurity Profiling & Pathway Analysis

Understanding the origin of impurities is critical for method development. The synthesis typically involves the etherification of N-protected Serine or the coupling of Cyclohexanol.

ImpurityPathways L_Ser L-Serine (Starting Material) Reaction Etherification (Reagents: Cyclohexanol/Acid) L_Ser->Reaction Target O-Cyclohexyl-L-Serine (Target) Reaction->Target Main Pathway Impurity1 D-O-Cyclohexyl-Serine (Enantiomer) Reaction->Impurity1 Racemization (High pH/Temp) Impurity2 Unreacted L-Serine Reaction->Impurity2 Incomplete Rxn Impurity3 Cyclohexanol (Residual Reagent) Reaction->Impurity3 Poor Workup Target->Impurity1 Detection: Chiral HPLC Target->Impurity2 Detection: HILIC/LC-MS Target->Impurity3 Detection: GC/NMR

Caption: Impurity origin map. Critical control points include racemization during etherification and residual unreacted serine.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). [Link]

  • Ilisz, I., et al. "Chiral separation of amino acids and peptides by chromatography." Journal of Chromatographic Science, 46(9), 844-854. (2008). [Link]

  • Hyun, M. H. "Liquid chromatographic resolution of chiral amino acids and peptides on crown ether-based chiral stationary phases." Journal of Separation Science, 26(3-4), 242-250. (2003). [Link]

Sources

comparing the reactivity of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid with other amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, commonly referred to as O-Cyclohexyl-L-serine (Ser(Chx)) , is a non-canonical amino acid (NCAA) utilized primarily as a lipophilic, metabolically stable surrogate for L-Serine. Unlike native Serine, which possesses a reactive nucleophilic hydroxyl group, Ser(Chx) features a chemically inert cyclohexyl ether. This modification drastically alters its reactivity profile in Solid-Phase Peptide Synthesis (SPPS) and its physicochemical behavior in biological systems.

This guide details the comparative reactivity, physicochemical properties, and experimental protocols for Ser(Chx), positioning it against native L-Serine, O-Benzyl-L-Serine (Ser(Bzl)), and Cyclohexylalanine (Cha).

Chemical Reactivity Profile

The core distinction of Ser(Chx) lies in the masking of the side-chain oxygen. While Serine is defined by its polarity and nucleophilicity, Ser(Chx) behaves as a bulky, hydrophobic residue with high chemical stability.

A. SPPS Coupling Efficiency

In peptide synthesis, the bulky cyclohexyl group introduces steric hindrance that affects coupling kinetics.

FeatureL-Serine (Protected)O-Cyclohexyl-L-SerineImpact on Protocol
Steric Bulk Low (tBu/Trt groups are planar or flexible)High (Cyclohexyl ring is a rigid chair conformer)Requires high-efficiency activators (e.g., HATU, COMU) and extended coupling times.
Nucleophilicity

-amine is unhindered.

-amine is slightly shielded by the

-ether.
Pre-activation of the carboxylic acid is critical to drive reaction completion.
Aggregation High potential (H-bonding).Low potential.The bulky ether disrupts

-sheet formation, often improving solvation of growing chains.
B. Side-Reaction Suppression

Native Serine is prone to specific side reactions during synthesis and storage. Ser(Chx) effectively mitigates these risks:

  • O-Acylation: The free hydroxyl of Serine can attack activated carboxylates, leading to branched peptides. The ether linkage in Ser(Chx) is non-nucleophilic, completely eliminating this side reaction.

  • 
    -Elimination:  Under strong basic conditions (e.g., Fmoc removal with piperidine), Serine derivatives can undergo 
    
    
    
    -elimination to form dehydroalanine. The cyclohexyl ether is a poor leaving group compared to activated esters or sulfonates, making Ser(Chx) significantly more stable to base.
  • Racemization: The suppression of oxazolone formation (via the side chain) reduces the risk of C

    
     epimerization compared to Serine or Cysteine derivatives.
    
C. Chemical Stability (Deprotection)
  • Acid Stability: The cyclohexyl ether is remarkably stable. Unlike tert-butyl ethers (cleaved by 95% TFA), the cyclohexyl ether withstands standard TFA cleavage cocktails. It requires harsh superacid conditions (e.g., TFMSA/TFA) for removal, meaning it is typically used as a permanent modification in the final peptide drug.

  • Base Stability: Completely stable to 20% piperidine in DMF.

Physicochemical Comparison

The following table contrasts Ser(Chx) with its closest structural and functional analogs.

PropertyL-Serine (Ser)O-Cyclohexyl-Serine (Ser(Chx))O-Benzyl-Serine (Ser(Bzl))Cyclohexylalanine (Cha)
Side Chain




Electronic Nature Polar, H-bond Donor/AcceptorLipophilic, H-bond Acceptor onlyLipophilic, Aromatic (

-stacking)
Lipophilic, Aliphatic
LogP (Est.) -3.07~ 1.5 - 2.0~ 1.0~ 2.5
3D Conformation Small, flexibleBulky, rigid (Chair)Planar (Phenyl ring)Bulky, rigid (Chair)
Metabolic Stability Low (Phosphorylation/Glycosylation)High (Ether is stable)High (Ether is stable)High (C-C bond stable)

Key Insight: Ser(Chx) serves as a "Goldilocks" analog between Ser(Bzl) and Cha. It retains the ether oxygen (maintaining some dipole character and H-bond accepting capability) while adopting the lipophilic, metabolic resistance of the cyclohexyl scaffold.

Experimental Protocols
Protocol A: Synthesis of Fmoc-Ser(Chx)-OH Building Block

Note: This synthesis relies on the catalytic hydrogenation of an allylic ether intermediate.

  • Starting Material: N-Boc-L-Serine.

  • Allylation: React N-Boc-Ser-OH with sodium hydride (NaH) (2.2 eq) in DMF at 0°C, followed by the addition of 3-bromocyclohexene.

    • Mechanism:[1][2][3][4] Williamson ether synthesis.

    • Intermediate: N-Boc-O-(cyclohex-2-enyl)-L-Serine.

  • Hydrogenation: Dissolve the intermediate in MeOH. Add catalytic PtO

    
     (Adam's catalyst). Stir under H
    
    
    
    atmosphere (1 atm) for 4-6 hours.
    • Result: Reduction of the double bond yields the saturated cyclohexyl ether.

  • Protecting Group Exchange (Optional): If Fmoc is required, deprotect Boc (TFA/DCM) and reprotect with Fmoc-OSu/NaHCO

    
    .
    
Protocol B: SPPS Incorporation (Fmoc Chemistry)

Due to the steric bulk of the cyclohexyl group, standard coupling protocols must be modified to ensure >99% conversion.

Reagents:

  • Resin: Rink Amide (0.6 mmol/g loading).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-Ser(Chx)-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIPEA (8 eq).

    • Critical Step: Allow pre-activation for 30-60 seconds before adding to resin.

  • Coupling: Shake at room temperature for 60-90 minutes (Standard AA is 30-45 min).

  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though Kaiser works for primary). If positive, recouple using PyAOP/HOAt.

Visualizing the Reactivity Landscape

The following diagrams illustrate the structural relationships and the decision logic for selecting Ser(Chx) in drug design.

Figure 1: Structural & Electronic Comparison

AminoAcidComparison cluster_0 Native cluster_1 Ether Analogs cluster_2 Isostere Ser L-Serine (Reactive -OH) Polar, Unstable BnSer O-Benzyl-Serine (Aromatic Ether) Planar, Moderate Lipophilicity Ser->BnSer Etherification (Protection) ChxSer O-Cyclohexyl-Serine (Aliphatic Ether) Bulky, High Lipophilicity Metabolically Stable BnSer->ChxSer Saturation (+6 H atoms) Cha Cyclohexylalanine (Carbon Only) No H-Bond Acceptor ChxSer->Cha O -> CH2 (Loss of Dipole)

Caption: Comparative evolution from native Serine to O-Cyclohexyl-Serine, highlighting the shift from polarity to lipophilic stability.

Figure 2: Selection Logic for Drug Design

SelectionLogic Start Design Goal: Modify Serine Residue Q1 Requirement: Retain H-Bond Capability? Start->Q1 Q2 Requirement: Metabolic Stability? Q1->Q2 Yes (Acceptor only) Cha Use Cyclohexylalanine (Cha) Q1->Cha No (Pure Hydrophobic) Q3 Requirement: Steric Fit? Q2->Q3 High Stability Needed Ser Use L-Serine Q2->Ser Native Function Needed ChxSer Use O-Cyclohexyl-Serine (Best for metabolic stability & aliphatic fit) Q3->ChxSer Bulky / Aliphatic Pocket BnSer Use O-Benzyl-Serine Q3->BnSer Flat / Aromatic Pocket

Caption: Decision tree for selecting O-Cyclohexyl-Serine based on H-bonding needs, metabolic stability requirements, and receptor binding pocket geometry.

References
  • Nishimura, O., et al. (1998). "Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • Young, J. D., et al. (1990).[5] "Coupling efficiencies of amino acids in the solid phase synthesis of peptides." Peptide Research.

  • PubChem. "L-Serine Compound Summary." National Center for Biotechnology Information.

  • Hood, C. A., et al. (2008).[6] "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators." Journal of Peptide Science.

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides essential safety and handling protocols for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid. The information herein is synthesized from established safety data for structurally similar amino acid and propanoic acid derivatives to ensure a comprehensive and cautious approach in the laboratory.

While specific toxicological data for (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is not extensively documented, the precautionary principle dictates treating it with the care afforded to chemicals with potential for skin, eye, and respiratory irritation. The operational plans provided are designed to be self-validating, ensuring a safe laboratory environment.

Hazard Assessment and Rationale for PPE

Handling any chemical reagent requires a foundational understanding of its potential hazards. Based on data from analogous compounds, (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid should be handled as a substance that may cause irritation upon contact with skin or eyes, and potentially the respiratory tract if inhaled as a dust or aerosol.[1][2][3][4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

The core principle of chemical safety is to establish multiple barriers of protection. Engineering controls, such as fume hoods, are the primary barrier. Personal protective equipment serves as the essential final barrier between the researcher and the chemical.

Core PPE Recommendations

The following table summarizes the minimum PPE requirements for handling (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is recommended when there is a significant risk of splashing.[6][7]Protects against accidental splashes and airborne particles. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hands Compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves must be inspected for tears or holes before each use.[6][7][8][9] Proper glove removal technique is crucial to avoid contaminating the skin.[6][7][9]
Body Laboratory coat.Protects skin and personal clothing from contamination. A chemically resistant apron may be necessary for larger quantities.
Respiratory Use in a well-ventilated area or under a chemical fume hood is required.[6][7][8][9]A NIOSH (US) or CEN (EU) approved respirator may be necessary for handling large quantities or in case of ventilation failure.[9]

Operational Plans: From Preparation to Disposal

Donning and Doffing PPE: A Step-by-Step Protocol
  • Donning Sequence:

    • Put on the laboratory coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a proper technique (glove-to-glove and skin-to-skin).

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Safe Handling Workflow
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle the solid compound with care to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of any contaminated materials (see disposal plan below).

    • Doff PPE in the correct sequence.

Emergency Procedures: Spill and Exposure Plan

Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and minimize contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Hazards evacuate->assess small_spill Small Spill? assess->small_spill   large_spill Large Spill? small_spill->large_spill No don_ppe Don Additional PPE (e.g., respirator, apron) small_spill->don_ppe Yes contact_ehs Contact EH&S Evacuate Lab large_spill->contact_ehs Yes contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Collect & Place in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste (see Section 5) decontaminate->dispose end Procedure Complete dispose->end contact_ehs->end

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6][10]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation persists, seek medical attention.[2][6][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][6][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6][10]

Disposal Plan

Proper disposal of both the chemical and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7] Do not allow the product to enter drains.[6][7][9]

  • Contaminated PPE and Materials:

    • Contaminated gloves, absorbent materials, and other disposables should be collected in a sealed, labeled container.

    • Dispose of this container as chemical waste through your institution's environmental health and safety (EH&S) office.

    • Contaminated clothing should be washed separately before reuse.[2][6]

References

  • Capot Chemical. (2013, October 31). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. Retrieved from [Link]

  • Carl ROTH. (2025, May 28). (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。